Ethyl 4-acetylbenzoate
Description
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Properties
IUPAC Name |
ethyl 4-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOAPLPTWAXAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344980 | |
| Record name | Ethyl 4-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38430-55-6 | |
| Record name | Ethyl 4-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-acetylbenzoate from 4-acetylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-acetylbenzoate from 4-acetylbenzoic acid. The primary method detailed is the Fischer esterification, a reliable and widely used acid-catalyzed esterification process.[1][2][3][4] This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to support research and development activities in the pharmaceutical and chemical industries.
Reaction Overview
The synthesis of this compound is achieved through the esterification of 4-acetylbenzoic acid with ethanol (B145695).[5] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction towards the product.[5][6] The overall reaction is reversible, and therefore, using an excess of the alcohol (ethanol) can shift the equilibrium to favor the formation of the ester, in accordance with Le Chatelier's Principle.[1][3]
Reaction Scheme:
4-Acetylbenzoic Acid + Ethanol ⇌ this compound + Water
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Acetylbenzoic Acid | [6] |
| Reagent | Ethanol | [6] |
| Catalyst | Concentrated Sulfuric Acid | [5][6] |
| Reaction Temperature | 80 °C (Reflux) | [5][6] |
| Reaction Time | 3 hours | [6] |
| Product Yield | 92% | [5][6] |
| Melting Point of Product | 55-57 °C | [7] |
| Molecular Weight of Product | 192.21 g/mol | [6] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established laboratory procedures.[6]
Materials:
-
4-acetylbenzoic acid (1000 g, 6.1 mol)[6]
-
Ethanol (2 L)[6]
-
Concentrated Sulfuric Acid (H₂SO₄) (10 mL)[6]
-
Ethyl acetate (B1210297)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Petroleum ether
Equipment:
-
Round-bottom flask (appropriate size for the reaction volume)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L).[6]
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath and slowly add concentrated sulfuric acid (10 mL).[6]
-
Reflux: Heat the reaction mixture to 80 °C and maintain a gentle reflux for 3 hours with continuous stirring.[6]
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.[6]
-
Extraction: Extract the residue with ethyl acetate. Wash the organic layer with a saturated brine solution.[6]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[6]
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.[6]
-
Purification: Purify the resulting residue by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to obtain this compound as a white solid.[6] The final product can be further purified by recrystallization from an ethanol/water mixture.[5]
Workflow and Process Visualization
The following diagram illustrates the key stages of the synthesis and purification process for this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
Organic solvents such as ethanol, ethyl acetate, and petroleum ether are flammable. Ensure proper ventilation and avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
This guide provides a foundational understanding and a practical framework for the synthesis of this compound. For further details on the characterization of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed.[5][6]
References
- 1. cerritos.edu [cerritos.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. This compound | 38430-55-6 | Benchchem [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
Ethyl 4-acetylbenzoate CAS number 38430-55-6
An In-depth Technical Guide to Ethyl 4-acetylbenzoate (CAS: 38430-55-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its physicochemical properties, spectroscopic data, synthesis protocols, applications in research and development, and safety information.
Core Properties and Data
This compound is an aromatic ester that serves as a versatile building block in organic synthesis.[1] Its structure features a benzoate (B1203000) ester and an acetyl group at the para position, making it a valuable intermediate for pharmaceuticals and agrochemicals.[1]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 38430-55-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |
| Molecular Weight | 192.21 g/mol | [1][2][3][5] |
| Appearance | White to off-white/beige crystalline powder | [1][6] |
| Melting Point | 55–57 °C | [1][4][6] |
| Boiling Point | 310 °C at 760 mmHg | [1][6] |
| Density | 1.096 g/cm³ | [6] |
| Flash Point | 135.8 °C | [6] |
| Solubility | Sparingly soluble in water; Soluble in chloroform, ethyl acetate (B1210297). | [1][6] |
| Storage Temperature | Room temperature, under inert atmosphere. | [6] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [3] |
| LogP | 2.0659 | [3][6] |
| Rotatable Bonds | 3 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the compound.
| Spectroscopy | Data | Source |
| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 8.11 (d, J=7.6 Hz, 2H), 7.99 (d, J=7.7 Hz, 2H), 4.39 (q, J=7.0 Hz, 2H), 2.63 (s, 3H), 1.40 (t, J=7.1 Hz, 3H) | [2] |
| Mass Spectrometry (ESI) | m/z: 193.1 [M+H]⁺ | [2] |
| Mass Spectrometry (GC-MS, EI-B) | Major fragments (m/z): 177, 192, 147, 43, 76 | [5] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is the Fischer esterification of 4-acetylbenzoic acid with ethanol (B145695), using a strong acid as a catalyst.
Detailed Experimental Protocol: Fischer Esterification
This protocol is adapted from established synthesis routes.[2]
-
Materials:
-
4-acetylbenzoic acid (1000 g, 6.1 mol)
-
Ethanol (2 L)
-
Concentrated Sulfuric Acid (H₂SO₄) (10 mL)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum ether
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 4-acetylbenzoic acid (1000 g) in ethanol (2 L).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add concentrated H₂SO₄ (10 mL) to the cooled solution while stirring.
-
Heat the mixture to reflux at 80°C and maintain for 3 hours.
-
After the reaction is complete, remove the solvent (ethanol) under reduced pressure (vacuum).
-
-
Work-up and Purification:
-
Extract the resulting residue with ethyl acetate.
-
Wash the organic layer with a saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under vacuum.
-
Purify the final residue using column chromatography with a mobile phase of petroleum ether and ethyl acetate (10:1 ratio).
-
The final product is isolated as a white solid (yield: 1077 g, 92%).[2]
-
Applications in Research and Drug Development
This compound is a valuable intermediate due to its reactive keto and ester functional groups.
-
Synthetic Intermediate: It is a key reagent in the synthesis of more complex molecules, including pyrazoles and chiral hydrazines.[1][4][6]
-
Biochemical Assays: The compound is utilized as a substrate in the study of enzyme-catalyzed reactions, particularly those involving esterases.[1]
-
Pharmaceutical Development: It serves as a building block in the synthesis of various pharmaceutical compounds.[1]
Biological Activity and Mechanism of Action
The primary mechanism of action for this compound in biological systems involves its role as a substrate for hydrolytic enzymes.[1] Esterases can catalyze the hydrolysis of the ethyl ester bond, breaking the molecule down into 4-acetylbenzoic acid and ethanol.[1] This reaction can occur under both acidic and basic conditions.[1]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified with several GHS hazard statements.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [7][8] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
-
Handling: Use in a well-ventilated area or outdoors.[8] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[8] Wash hands and any exposed skin thoroughly after handling.[8]
-
Storage: Store in a well-ventilated, locked-up place with the container tightly closed.[8] Keep in a dry, cool environment under an inert atmosphere.[9]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] If swallowed, do NOT induce vomiting and seek medical attention.[8]
Conclusion
This compound (CAS: 38430-55-6) is a well-characterized compound with significant utility as a chemical intermediate. Its straightforward synthesis, combined with its dual reactivity, makes it a valuable precursor for a range of molecules in pharmaceutical and chemical research. The data and protocols provided in this guide serve as a comprehensive resource for professionals working with this versatile compound.
References
- 1. This compound | 38430-55-6 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 38430-55-6 [chemicalbook.com]
- 5. This compound | C11H12O3 | CID 600911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Spectroscopic Analysis of Ethyl 4-acetylbenzoate: A Technical Guide
For Immediate Release
An In-depth Technical Guide on the Spectroscopic Data of Ethyl 4-acetylbenzoate for Researchers, Scientists, and Drug Development Professionals.
This whitepaper provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 38430-55-6), a key intermediate in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.
Chemical Structure and Properties
This compound is a chemical compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[1][2] It is a white to off-white crystalline solid with a melting point of 55-57 °C.[3]
Structure:
Spectroscopic Data
The following sections present the NMR, IR, and MS data for this compound in structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| 8.11 | Doublet | 2H | 7.6 | Aromatic H (ortho to -COOEt) |
| 7.99 | Doublet | 2H | 7.7 | Aromatic H (ortho to -COCH₃) |
| 4.39 | Quartet | 2H | 7.0 | -OCH₂CH₃ |
| 2.63 | Singlet | 3H | - | -COCH₃ |
| 1.40 | Triplet | 3H | 7.1 | -OCH₂CH₃ |
Source: ChemicalBook[4]
The ¹³C NMR spectrum of this compound was acquired in CDCl₃. The chemical shifts (δ) are reported in ppm. Assignments for the aromatic carbons are based on predictive models and comparison with similar substituted benzene (B151609) derivatives.
| Chemical Shift (δ) (ppm) | Assignment |
| 197.5 | C=O (Ketone) |
| 165.8 | C=O (Ester) |
| 139.5 | Aromatic C (C-COCH₃) |
| 134.0 | Aromatic C (C-COOEt) |
| 129.8 | Aromatic CH (ortho to -COOEt) |
| 128.2 | Aromatic CH (ortho to -COCH₃) |
| 61.5 | -OCH₂CH₃ |
| 26.8 | -COCH₃ |
| 14.3 | -OCH₂CH₃ |
Note: Aromatic assignments are predicted based on established substituent effects.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1685 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1275 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-O Stretch (Ester) |
Note: These are typical absorption ranges for the indicated functional groups.
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
| m/z | Relative Intensity | Proposed Fragment |
| 192 | Moderate | [M]⁺ (Molecular Ion) |
| 177 | High | [M - CH₃]⁺ |
| 149 | High | [M - OCH₂CH₃]⁺ |
| 121 | Moderate | [C₈H₅O]⁺ |
| 43 | High | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
FT-IR Spectroscopy
For a solid sample, the spectrum is typically obtained using the KBr pellet method. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized by electron impact (typically at 70 eV). The resulting fragments are separated by their mass-to-charge ratio and detected.
Workflow Visualization
The logical workflow for the spectroscopic analysis of an organic compound like this compound is depicted below.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
This technical guide provides essential spectroscopic data and methodologies for this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development.
References
Solubility Profile of Ethyl 4-Acetylbenzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-acetylbenzoate, a key intermediate in pharmaceutical synthesis. While quantitative solubility data in various organic solvents remains limited in publicly available literature, this document consolidates existing qualitative information and presents detailed experimental protocols for its precise determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, enabling informed solvent selection and process optimization.
Introduction
This compound (CAS No: 38430-55-6) is a versatile building block in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its molecular structure, featuring both an ester and a ketone functional group, dictates its physicochemical properties, including its solubility, which is a critical parameter in drug development. Solubility influences reaction kinetics, crystallization, purification, and formulation of pharmaceutical products. A thorough understanding of the solubility of this compound in a range of organic solvents is therefore essential for optimizing synthetic routes and ensuring the quality and efficacy of the final drug product.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| Appearance | White to beige crystalline powder | [1][2] |
| Melting Point | 55-57 °C | [1] |
| Boiling Point | 310.0 ± 25.0 °C (Predicted) | [1] |
| Density | 1.096 ± 0.06 g/cm³ (Predicted) | [1] |
Solubility of this compound
Qualitative Solubility Data
Currently, there is a notable absence of specific quantitative solubility data for this compound in the peer-reviewed scientific literature. However, several sources provide qualitative descriptions of its solubility in various organic solvents. This information is summarized in the table below.
| Solvent | Qualitative Solubility | Reference(s) |
| Chloroform | Slightly Soluble | [1][2][3] |
| Ethyl Acetate | Slightly Soluble | [1][2][3] |
| Water | Sparingly Soluble / Insoluble | [3][4] |
| Ethanol | Soluble | [3] |
| Ether | Soluble | [3] |
It is important to note that terms such as "slightly soluble" and "soluble" are qualitative and can vary between different sources and experimental conditions. For precise process design and optimization, quantitative determination of solubility is highly recommended.
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. The gravimetric method is a reliable and widely used technique for this purpose.
Gravimetric Method
This method involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
4.1.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Constant temperature water bath or incubator
-
Calibrated thermometers
-
Vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
4.1.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed vial in a constant temperature water bath or incubator set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A typical duration is 24-48 hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.
-
Immediately filter the withdrawn sample through a syringe filter (of a pore size sufficient to remove all undissolved particles, e.g., 0.45 µm) into a pre-weighed, clean, and dry evaporation dish or vial. The filtration step should also be performed at the experimental temperature if possible.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the evaporation dish containing the filtrate.
-
Evaporate the solvent from the filtrate in a well-ventilated fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used.
-
Once the solvent is completely evaporated, dry the residue (the dissolved this compound) in an oven or vacuum oven at a temperature below its melting point until a constant weight is achieved.
-
Cool the evaporation dish in a desiccator to room temperature and weigh it accurately.
-
4.1.3. Data Analysis and Calculation
The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
Mass of the filtrate:
-
Mass of dish with filtrate - Mass of empty dish
-
-
Mass of the dissolved this compound:
-
Mass of dish with residue - Mass of empty dish
-
-
Mass of the solvent in the filtrate:
-
Mass of the filtrate - Mass of the dissolved this compound
-
-
Solubility ( g/100 g solvent):
-
(Mass of dissolved this compound / Mass of solvent) x 100
-
-
Solubility ( g/100 mL solvent):
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
-
Volume of solvent = Mass of solvent / Density of solvent
-
Solubility = (Mass of dissolved this compound / Volume of solvent) x 100
-
4.1.4. Diagram of the Experimental Workflow
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
This technical guide has summarized the available qualitative solubility information for this compound and provided a detailed experimental protocol for its quantitative determination. While the lack of precise, publicly available quantitative data is a limitation, the methodologies outlined herein provide a clear pathway for researchers to obtain this critical information. Accurate solubility data is indispensable for the efficient and robust development of synthetic processes and formulations involving this compound. It is recommended that researchers and drug development professionals invest in the experimental determination of this data for their specific solvent systems and process conditions to ensure reliable and reproducible outcomes.
References
An In-depth Technical Guide to Ethyl 4-acetylbenzoate
This technical guide provides a comprehensive overview of ethyl 4-acetylbenzoate, a key organic compound utilized in various research and development applications. This document details its chemical identity, physicochemical properties, and a standard protocol for its synthesis, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is an aromatic compound containing both an ester and a ketone functional group. These features make it a versatile intermediate in organic synthesis.
-
IUPAC Name: this compound[1]
-
Synonyms: 4-Acetylbenzoic acid ethyl ester, 4-Ethoxycarbonylacetophenone, Ethyl p-acetylbenzoate[2][3][4][5]
The chemical structure of this compound consists of a benzene (B151609) ring substituted with an ethyl ester group and an acetyl group at the para (1,4) positions.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and purification.
| Property | Value | Reference |
| Appearance | White to beige crystalline powder | [2][3] |
| Melting Point | 55-57 °C | [2][3][7] |
| Boiling Point | 310 °C at 760 mmHg | [2][3][7] |
| Density | 1.096 g/cm³ | [2][7] |
| Flash Point | 135.8 °C | [2][7] |
| Refractive Index | 1.512 | [2][7] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (B1210297) | [2][3] |
| Vapor Pressure | 0.000617 mmHg at 25°C | [2][7] |
Experimental Protocol: Synthesis of this compound
The following protocol describes the synthesis of this compound via the Fischer esterification of 4-acetylbenzoic acid with ethanol (B145695), using sulfuric acid as a catalyst.[8]
Materials:
-
4-acetylbenzoic acid
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
To a solution of 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L), slowly add concentrated H₂SO₄ (10 mL) at 0 °C.
-
Reflux the mixture at 80 °C for 3 hours.
-
Remove the solvent under vacuum.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by chromatography using a mixture of petroleum ether and ethyl acetate (10:1) to yield this compound as a white solid.[9]
Spectroscopic Data
¹H NMR spectroscopy is a critical analytical technique for the structural confirmation of this compound.
-
¹H NMR (CDCl₃, 600 MHz) δ: 8.11 (d, J = 7.6 Hz, 2H), 7.99 (d, J = 7.7 Hz, 2H), 4.39 (q, J = 7.0 Hz, 2H), 2.63 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H).[9]
-
Mass Spectrum (ESI, m/z): 193.1 [M+H]⁺.[9]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | C11H12O3 | CID 600911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound | 38430-55-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. labsolu.ca [labsolu.ca]
- 6. calpaclab.com [calpaclab.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 38430-55-6 | Benchchem [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Synthesis of Ethyl 4-Acetylbenzoate: A Technical Guide to Starting Materials and Methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing ethyl 4-acetylbenzoate, a key intermediate in pharmaceutical and chemical research. The document details various starting materials and their corresponding synthetic pathways, offering a comparative analysis of methodologies, quantitative data, and detailed experimental protocols.
Fischer Esterification of 4-Acetylbenzoic Acid
The most direct and widely employed method for synthesizing this compound is the Fischer esterification of 4-acetylbenzoic acid. This reaction involves the acid-catalyzed esterification of the carboxylic acid with ethanol (B145695).
Synthesis of the Starting Material: 4-Acetylbenzoic Acid
A common precursor for this route is 4-acetylbenzoic acid, which can be efficiently synthesized via the oxidation of 4-methylacetophenone.[1]
Experimental Protocol: Oxidation of 4-Methylacetophenone
-
Materials: 4-methylacetophenone, potassium permanganate (B83412).
-
Procedure: 4-methylacetophenone is oxidized using potassium permanganate to yield 4-acetylbenzoic acid.[1] A reported yield for this transformation is 92.1% when using carbon tetrabromide and oxygen in acetonitrile (B52724) under UV irradiation.[1]
-
Work-up: The reaction mixture is worked up by adjusting the pH to alkaline, extracting with ethyl acetate, followed by acidification of the aqueous phase and subsequent extraction with ethyl acetate.[1]
Fischer Esterification Protocol
Experimental Protocol: Synthesis of this compound
-
Materials: 4-acetylbenzoic acid, ethanol, concentrated sulfuric acid.
-
Procedure: To a solution of 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L), concentrated sulfuric acid (10 mL) is slowly added at 0°C. The mixture is then heated to reflux at 80°C for 3 hours.[2]
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The crude product is then purified by chromatography.[2]
Quantitative Data
| Reaction Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Oxidation | 4-Methylacetophenone | 4-Acetylbenzoic Acid | CBr4, O2, CH3CN, UV | 20 | 60 | 92.1[1] |
| Esterification | 4-Acetylbenzoic Acid | This compound | Ethanol, H2SO4 | 80 (reflux) | 3 | 92[2] |
Synthetic Pathway Diagram
Caption: Fischer Esterification Pathway for this compound.
Multi-step Synthesis via Friedel-Crafts Acylation
An alternative approach involves the construction of the target molecule through a series of reactions, commencing with a Friedel-Crafts acylation. This pathway offers flexibility in the choice of the initial aromatic starting material.
Pathway Starting from Toluene
This route involves the acylation of toluene, followed by oxidation of the methyl group and subsequent esterification.
Experimental Protocol: Friedel-Crafts Acylation of Toluene
-
Materials: Toluene, acetyl chloride, aluminum chloride.
-
Procedure: Toluene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4-methylacetophenone. The reaction is typically carried out at a controlled temperature to favor the formation of the para isomer.
-
Subsequent Steps: The resulting 4-methylacetophenone is then oxidized to 4-acetylbenzoic acid and esterified as described in sections 1.1 and 1.2, respectively.
Pathway Starting from Ethylbenzene (B125841)
This pathway begins with the acylation of ethylbenzene. Subsequent selective oxidation of the ethyl group is a critical step.
Experimental Protocol: Friedel-Crafts Acylation of Ethylbenzene
-
Materials: Ethylbenzene, acetyl chloride, aluminum chloride, methylene (B1212753) chloride.
-
Procedure: To a cooled (0°C) suspension of aluminum chloride in methylene chloride, a solution of acetyl chloride in methylene chloride is added dropwise. Subsequently, a solution of ethylbenzene in methylene chloride is added. After the addition, the reaction is allowed to warm to room temperature.[3] The primary product is 4'-ethylacetophenone (B57664).[4]
-
Work-up: The reaction is quenched by pouring it into a mixture of ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with sodium bicarbonate solution and dried.[3]
-
Subsequent Steps: The 4'-ethylacetophenone is then oxidized to 4-acetylbenzoic acid, followed by esterification. The selective oxidation of the ethyl group in the presence of the acetyl group requires specific oxidizing agents.
Quantitative Data
| Reaction Pathway | Starting Material | Intermediate 1 | Intermediate 2 | Final Product | Overall Yield (estimated) |
| From Toluene | Toluene | 4-Methylacetophenone | 4-Acetylbenzoic Acid | This compound | Variable |
| From Ethylbenzene | Ethylbenzene | 4'-Ethylacetophenone | 4-Acetylbenzoic Acid | This compound | Variable |
Synthetic Pathway Diagram
Caption: Multi-step Synthesis via Friedel-Crafts Acylation.
Palladium-Catalyzed Alkoxycarbonylation
A modern and efficient method for the synthesis of this compound involves the palladium-catalyzed alkoxycarbonylation of 4-bromoacetophenone. This reaction directly introduces the ethoxycarbonyl group.
Experimental Protocol
Experimental Protocol: Palladium-Catalyzed Alkoxycarbonylation
-
Materials: 4-bromoacetophenone, ethanol, palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PhCN)2/n PPh3), a base (e.g., a trialkylamine), and a carbon monoxide (CO) source.
-
Procedure: A systematic study has shown that the reaction of 4-bromoacetophenone with an alcohol (in this case, ethanol) in the presence of a palladium catalyst and a base, under a carbon monoxide atmosphere, yields the corresponding benzoic acid ester.[5] Optimal conditions were found to be at 130°C and low CO pressures, using the alcohol as the solvent.[5]
-
Yield: Under optimized conditions, high catalyst productivities with turnover numbers (TON) up to 7000 have been achieved, corresponding to high yields of the desired product.[5]
Quantitative Data
| Starting Material | Product | Catalyst System | Base | Solvent | Temperature (°C) | CO Pressure | Yield (%) |
| 4-Bromoacetophenone | This compound | Pd(PPh3)4 or PdCl2(PhCN)2/n PPh3 | Trialkylamine | Ethanol | 130 | Low | High (TON up to 7000)[5] |
Synthetic Pathway Diagram
Caption: Palladium-Catalyzed Alkoxycarbonylation Pathway.
Conclusion
This guide has detailed three primary synthetic routes to this compound, each with distinct advantages and considerations. The Fischer esterification of 4-acetylbenzoic acid is a robust and high-yielding method, particularly when the starting acid is readily available or can be efficiently synthesized. The multi-step synthesis via Friedel-Crafts acylation offers flexibility in starting materials but requires careful optimization of each step to ensure a good overall yield. Finally, the palladium-catalyzed alkoxycarbonylation represents a modern, direct, and efficient approach, especially for researchers equipped for catalytic chemistry. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, required scale, and the specific capabilities of the laboratory.
References
The Synthesis of 4-Acetylbenzoic Acid: An In-Depth Technical Guide for Drug Development Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylbenzoic acid is a key bifunctional molecule, serving as a versatile precursor in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its structure, featuring both a carboxylic acid and a ketone functional group, allows for diverse chemical modifications, making it an invaluable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to 4-acetylbenzoic acid, detailed experimental protocols, and an exploration of its applications as a precursor in the development of therapeutic agents.
Synthetic Methodologies
The synthesis of 4-acetylbenzoic acid is predominantly achieved through two main strategies: the oxidation of p-methylacetophenone and a multi-step approach involving Friedel-Crafts acylation. Each method offers distinct advantages and disadvantages in terms of yield, scalability, and environmental impact.
Method 1: Oxidation of p-Methylacetophenone
The oxidation of the methyl group of p-methylacetophenone is the most direct and commonly employed route for the synthesis of 4-acetylbenzoic acid. Various oxidizing agents can be utilized, with potassium permanganate (B83412) being a classical and effective choice. More contemporary methods also employ photocatalytic systems.
Method 2: Friedel-Crafts Acylation Approach
A viable, albeit more complex, synthetic strategy involves a multi-step process commencing with the Friedel-Crafts acylation of a protected toluene (B28343) derivative. This method circumvents the direct oxidation of a methyl group and can be advantageous in specific synthetic contexts. A plausible route involves the acylation of toluene to form 4-methylacetophenone, which is then oxidized as in Method 1. Direct Friedel-Crafts acylation of benzoic acid is challenging due to the deactivating nature of the carboxylic acid group.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for 4-acetylbenzoic acid depends on several factors, including desired scale, available reagents, and process safety considerations. The following table summarizes quantitative data for the different methodologies.
| Parameter | Oxidation with KMnO4 | Photocatalytic Oxidation |
| Starting Material | p-Methylacetophenone | 4-Acetyltoluene |
| Key Reagents | Potassium permanganate, Zinc Chloride | Carbon tetrabromide, Oxygen |
| Solvent | Water | Acetonitrile (B52724) |
| Reaction Temperature | 48-55°C | Room Temperature (20°C) |
| Reaction Time | 1.5 hours (plus workup) | 60 hours |
| Yield | High (not explicitly quantified in cited patents) | 92.1%[1] |
| Purity | High-purity after recrystallization.[2] | High-purity after workup.[1] |
| Key Advantages | Well-established, cost-effective reagents. | High yield, mild reaction conditions. |
| Key Disadvantages | Use of a strong oxidizing agent, potential for over-oxidation. | Long reaction time, use of a halogenated solvent. |
Experimental Protocols
Protocol 1: Synthesis of 4-Acetylbenzoic Acid via Oxidation of p-Methylacetophenone with Potassium Permanganate
This protocol is adapted from a patented method and is suitable for laboratory-scale synthesis.[2]
Materials:
-
p-Methylacetophenone
-
Potassium permanganate (KMnO4)
-
Anhydrous zinc chloride (ZnCl2)
-
Water
-
Anhydrous acetic acid
-
2M Sodium hydroxide (B78521) solution
-
2M Hydrochloric acid
-
Ethyl acetate (B1210297)
Procedure:
-
Oxidation: In a reaction vessel, combine p-methylacetophenone, water, and anhydrous zinc chloride. Stir the mixture and slowly heat to 35-45°C.
-
Divide the total required amount of potassium permanganate into five equal portions. Add one portion to the reaction mixture every 15-20 minutes, while maintaining the reaction temperature between 48-55°C.
-
After the final addition of potassium permanganate, maintain the reaction temperature at 40-45°C for 1.5 hours.
-
Cool the reaction mixture to 17-22°C.
-
Isolate the crude 4-acetylbenzoic acid by centrifugation or filtration.
-
Purification: Mix the crude product with anhydrous acetic acid and reflux for 0.5-1.5 hours.
-
Perform a hot filtration to remove insoluble impurities.
-
Cool the filtrate to induce crystallization of the purified 4-acetylbenzoic acid.
-
Isolate the purified product by filtration, wash with a small amount of cold water, and dry.
Characterization Data for 4-Acetylbenzoic Acid:
-
Appearance: White to light yellow crystalline powder.
-
Melting Point: 208-210°C.
-
Molecular Formula: C9H8O3.
-
Molecular Weight: 164.16 g/mol .
-
1H NMR (DMSO-d6): Chemical shifts (ppm) are expected for the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton.
-
IR (KBr, cm-1): Characteristic peaks are expected for the carboxylic acid O-H stretch, the carbonyl C=O stretches of the ketone and carboxylic acid, and aromatic C-H and C=C stretches.
-
Mass Spectrometry (EI): The molecular ion peak (M+) is expected at m/z 164.
Protocol 2: Photocatalytic Synthesis of 4-Acetylbenzoic Acid
This protocol is based on a high-yield photocatalytic method.[1]
Materials:
-
4-Acetyltoluene
-
Carbon tetrabromide (CBr4)
-
Acetonitrile
-
Oxygen
-
2M Sodium hydroxide solution
-
2M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a reaction flask, add 4-acetyltoluene (0.5 mmol) and carbon tetrabromide (0.05 mmol).
-
Fill the flask with oxygen and seal with an oxygen-filled balloon.
-
Add 10 mL of acetonitrile to the flask.
-
Photocatalysis: Irradiate the reaction mixture with a 400nm LED light source at room temperature for 60 hours with continuous stirring.
-
Workup: After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Add an excess of 2M sodium hydroxide solution to the residue to adjust the pH to approximately 10-11.
-
Wash the aqueous phase multiple times with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous phase to a pH of 1-2 by adding 2M hydrochloric acid, which will precipitate the 4-acetylbenzoic acid.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to obtain the purified 4-acetylbenzoic acid.
Applications as a Precursor in Drug Development
4-Acetylbenzoic acid is a pivotal intermediate in the synthesis of several classes of therapeutic agents. Its bifunctional nature allows for the independent modification of both the carboxylic acid and acetyl groups, providing a scaffold for generating diverse molecular libraries.
Curcumin (B1669340) Analogs
Curcumin, a natural product with potent antioxidant and anti-inflammatory properties, suffers from poor bioavailability. 4-Acetylbenzoic acid is used to synthesize curcumin analogs with improved pharmacokinetic profiles.[1] These analogs often target the NF-κB signaling pathway, which is implicated in inflammation and cancer.
Caption: Synthesis of Curcumin Analogs and their Inhibition of the NF-κB Signaling Pathway.
Quinuclidine (B89598) Benzamides
4-Acetylbenzoic acid is a precursor for the synthesis of quinuclidine benzamides, which act as agonists of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[3] This receptor is a target for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Caption: Synthesis of Quinuclidine Benzamides and their Agonistic Action on the α7 nAChR.
Paclitaxel (B517696) Derivatives
In the field of oncology, 4-acetylbenzoic acid is utilized in the preparation of ester derivatives of paclitaxel, a potent chemotherapy agent. These derivatives can be designed to have altered solubility, stability, or targeting capabilities.
Conclusion
4-Acetylbenzoic acid is a fundamentally important precursor in modern drug discovery and development. The synthetic routes presented in this guide offer robust and adaptable methods for its preparation, catering to various research and production needs. The oxidation of p-methylacetophenone remains a highly efficient and widely used method, while photocatalytic approaches offer a milder alternative. The utility of 4-acetylbenzoic acid as a scaffold for generating diverse and potent therapeutic agents, as exemplified by its use in the synthesis of curcumin analogs, quinuclidine benzamides, and paclitaxel derivatives, underscores its significance in medicinal chemistry. This guide provides the necessary technical information for researchers and scientists to effectively synthesize and utilize this valuable chemical intermediate in their drug development endeavors.
References
A Technical Guide to the Chemical Reactivity of the Acetyl Group in Ethyl 4-acetylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-acetylbenzoate is a versatile bifunctional molecule featuring both an ester and a ketone. Its rigid aromatic core, substituted at the para position, makes it a valuable building block in the synthesis of pharmaceuticals, advanced materials, and fine chemicals. The reactivity of this compound is dominated by the chemistry of its two functional groups. This guide provides an in-depth technical exploration of the chemical reactivity specifically associated with the acetyl group (a methyl ketone), a key site for a wide array of synthetic transformations. Understanding and controlling the reactivity at this position, often in the presence of the chemically sensitive ethyl ester, is crucial for its effective utilization in complex synthetic pathways.
This document details common and advanced transformations of the acetyl moiety, including reductions, oxidations, reactions at the α-carbon, and various condensation reactions. Each section includes a summary of the reaction, a table of quantitative data from literature examples, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows to facilitate comprehension and application in a laboratory setting.
Reduction of the Acetyl Carbonyl
The most common transformation of the acetyl group in this compound is its reduction to a secondary alcohol, yielding ethyl 4-(1-hydroxyethyl)benzoate. The primary challenge and key to its utility is the selective reduction of the ketone in the presence of the ester functionality.
Selective Ketone Reduction
Mild hydride reagents are highly effective for this chemoselective transformation. Sodium borohydride (B1222165) (NaBH₄) is the reagent of choice for this purpose, as it readily reduces ketones but is generally unreactive towards esters under standard conditions.
Table 1: Quantitative Data for the Reduction of the Acetyl Group
| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference Compound |
| NaBH₄ | Methanol (B129727) | 0 to RT | 1 - 3 | >95 (Typical) | Ethyl 4-(1-hydroxyethyl)benzoate | Ethyl 4-(4-oxocyclohexyl)benzoate[1] |
| Ammonia Borane | Water | RT | N/A | High | Corresponding Hydroxy Ester | α- and β-keto esters |
| Catalytic Hydrogenation (Pd/C) | Ethanol | 25 | N/A | High | 1-Phenylethanol | Acetophenone[2] |
Note: Data for analogous compounds are provided to illustrate typical reaction conditions and outcomes.
Experimental Protocol: Selective Reduction with Sodium Borohydride
This protocol is adapted from established procedures for the selective reduction of ketones in the presence of esters.[1]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 4 mL per mmol of substrate).
-
Cool the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature reaches 0-5 °C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Once complete, cool the flask again in an ice bath and quench the reaction by the slow, careful addition of 1 M HCl until gas evolution ceases and the pH is slightly acidic (~6).
-
Remove the methanol from the mixture using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, ethyl 4-(1-hydroxyethyl)benzoate, which can be further purified by column chromatography or recrystallization.
Diagram 1: Workflow for Selective Ketone Reduction
References
An In-depth Technical Guide to the Stability and Storage of Ethyl 4-Acetylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 4-acetylbenzoate. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound. This document details the known stability profile, potential degradation pathways, and recommended analytical methodologies for stability assessment.
Chemical and Physical Properties
This compound is a white to beige crystalline powder. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 38430-55-6 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [2] |
| Melting Point | 55-57 °C | [1] |
| Boiling Point | 310 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1][2] |
Stability Profile
This compound is generally stable under recommended storage conditions. However, it is susceptible to degradation under certain environmental stresses, primarily hydrolysis, transesterification, and thermal decomposition at elevated temperatures.
Hydrolytic Stability
As an ester, this compound is prone to hydrolysis, which involves the cleavage of the ester bond to form 4-acetylbenzoic acid and ethanol. This reaction can be catalyzed by both acids and bases. Base-catalyzed hydrolysis has been observed to follow second-order kinetics.
The primary degradation products from hydrolysis are:
-
4-Acetylbenzoic acid
-
Ethanol
Thermal Stability
Thermal decomposition of this compound has been reported to occur at temperatures exceeding 440°C. The primary decomposition products identified are methane (B114726) and carbon dioxide.
Photostability
While specific photostability studies on this compound are not extensively available in public literature, aromatic ketones and esters can be susceptible to photodegradation. It is recommended to protect the compound from light to prevent potential degradation.
Incompatibilities
To maintain the stability of this compound, contact with the following should be avoided:
-
Strong acids and bases, which can catalyze hydrolysis.
-
Strong oxidizing agents.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
| Condition | Recommendation |
| Temperature | Room temperature (15-25 °C) |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) |
| Light | Store in a dark place, protected from light. |
| Container | Tightly sealed container. |
One supplier suggests a shelf life of 730 days under appropriate storage conditions[3].
Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting key stability-indicating experiments on this compound.
Protocol for Hydrolytic Stability Testing (Adapted from ASTM D2619)
Objective: To evaluate the stability of this compound in the presence of water.
Materials:
-
This compound
-
Distilled or deionized water
-
Pressure-resistant glass bottles (e.g., beverage bottles)
-
Oven capable of maintaining a constant temperature
-
Analytical balance
-
pH meter
-
Titration apparatus
-
Separatory funnel
-
Solvents for extraction (e.g., ethyl acetate)
-
HPLC or GC-MS system for quantitative analysis
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound (e.g., 75 g) and add it to a pressure-resistant glass bottle.
-
Add a specific volume of distilled water (e.g., 25 mL).
-
Seal the bottle tightly.
-
Incubation: Place the bottle in an oven at a controlled temperature (e.g., 93 °C).
-
Time Points: Remove samples at predetermined time intervals (e.g., 0, 24, 48, 72, and 96 hours).
-
Sample Analysis:
-
Cool the bottle to room temperature.
-
Measure the pH of the aqueous layer.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Analyze the organic layer for the remaining concentration of this compound and the formation of 4-acetylbenzoic acid using a validated HPLC or GC-MS method.
-
Titrate the aqueous layer to determine the acid number.
-
Data Presentation:
| Time (hours) | This compound (%) | 4-Acetylbenzoic Acid (%) | pH of Aqueous Layer |
| 0 | 100 | 0 | 7.0 |
| 24 | |||
| 48 | |||
| 72 | |||
| 96 |
Protocol for Photostability Testing (Adapted from ICH Q1B Guidelines)
Objective: To assess the impact of light exposure on the stability of this compound.
Materials:
-
This compound (solid powder and in solution, e.g., in ethanol)
-
Photostability chamber equipped with a light source capable of emitting both visible and UV light (e.g., xenon or metal halide lamp).
-
Calibrated radiometer/lux meter.
-
Quartz or other UV-transparent containers.
-
Amber glass or aluminum foil-wrapped containers for dark controls.
-
HPLC or GC-MS system.
Procedure:
-
Sample Preparation:
-
Place a thin layer of solid this compound in a quartz dish.
-
Prepare a solution of known concentration in a suitable solvent (e.g., ethanol) in a quartz flask.
-
Prepare identical samples to be used as dark controls by wrapping them in aluminum foil.
-
-
Light Exposure:
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At the end of the exposure period, analyze both the exposed and dark control samples.
-
Visually inspect for any changes in appearance (color).
-
Quantify the amount of this compound and any degradation products using a validated stability-indicating HPLC or GC-MS method.
-
Data Presentation:
| Sample | Exposure | Appearance | This compound Assay (%) | Degradation Products (%) |
| Solid | Light | |||
| Solid | Dark Control | |||
| Solution | Light | |||
| Solution | Dark Control |
Analytical Methodologies Workflow
The following diagram outlines a general workflow for the analysis of this compound stability samples.
References
Methodological & Application
Synthesis of Ethyl 4-Acetylbenzoate via Fischer Esterification: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of ethyl 4-acetylbenzoate from 4-acetylbenzoic acid and ethanol (B145695), employing the Fischer esterification reaction. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines the reaction setup, purification, and characterization of the final product. Quantitative data is summarized for clarity, and a comprehensive experimental workflow is visualized.
Introduction
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst. This reaction is reversible, and strategies such as using an excess of one reactant or removing water as it forms are often employed to drive the equilibrium towards the product side.[1][2][3] this compound is a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. This protocol details a reliable method for its preparation on a laboratory scale.
Reaction Scheme
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Fischer esterification of 4-acetylbenzoic acid to this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Acetylbenzoic Acid | 1000 g (6.1 mol) | [4] |
| Ethanol | 2 L | [4] |
| Catalyst | ||
| Concentrated Sulfuric Acid (H₂SO₄) | 10 mL | [4] |
| Reaction Conditions | ||
| Initial Temperature | 0 °C (for H₂SO₄ addition) | [4] |
| Reflux Temperature | 80 °C | [4] |
| Reaction Time | 3 hours | [4] |
| Product Yield and Purity | ||
| Yield of this compound | 1077 g (92%) | [4] |
| Physical Appearance | White solid | [4] |
| Purification | ||
| Extraction Solvent | Ethyl acetate (B1210297) | [4] |
| Chromatography Eluent | Petroleum ether : Ethyl acetate (10:1) | [4] |
Experimental Protocol
Materials and Equipment
-
4-Acetylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Petroleum ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and silica (B1680970) gel
-
Standard laboratory glassware
Procedure
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (10 mL) to the stirred solution.[4]
-
Attach a reflux condenser to the flask.
2. Esterification Reaction:
3. Work-up and Extraction:
-
After 3 hours, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with saturated brine.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Filter off the drying agent.
4. Purification:
-
Concentrate the filtered organic solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.[4]
5. Product Characterization:
-
Collect the fractions containing the pure product and concentrate them to afford this compound as a white solid (1077 g, 92% yield).[4]
-
Characterize the product using appropriate analytical techniques.
Characterization Data
-
¹H NMR (600 MHz, CDCl₃): δ 8.11 (d, J = 7.6 Hz, 2H), 7.99 (d, J = 7.7 Hz, 2H), 4.39 (q, J = 7.0 Hz, 2H), 2.63 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H).[4]
-
Mass Spectrometry (ESI, m/z): 193.1 [M+H]⁺.[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The Fischer esterification of 4-acetylbenzoic acid with ethanol provides a straightforward and high-yielding route to this compound. The protocol described herein is robust and can be readily implemented in a standard organic synthesis laboratory. The purification by column chromatography ensures a high purity of the final product, suitable for further applications in research and development.
References
Application Notes and Protocols: Ethyl 4-acetylbenzoate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 4-acetylbenzoate is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. Its unique structure, featuring both an ethyl ester and a ketone functional group on a benzene (B151609) ring, allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse bioactive compounds. This document provides a detailed overview of its applications in various therapeutic areas, complete with experimental protocols and quantitative data to guide researchers in their drug discovery and development endeavors.
Synthetic Utility and Key Reactions
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential. The ketone and ester moieties offer orthogonal reactivity, enabling selective transformations to build diverse molecular scaffolds.
Synthesis of this compound
A standard laboratory procedure for the synthesis of this compound is the Fischer esterification of 4-acetylbenzoic acid.[1][2]
Experimental Protocol: Fischer Esterification of 4-Acetylbenzoic Acid [1]
-
Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzoic acid (10.0 g, 60.9 mmol) in ethanol (B145695) (200 mL).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath and slowly add concentrated sulfuric acid (1.0 mL).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (B1210297) (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to afford pure this compound as a white solid. The expected yield is approximately 92%.[1]
Applications in Therapeutic Areas
Cardiovascular Diseases: Angiotensin II Receptor Blockers (ARBs)
This compound is a precursor to key intermediates used in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs for treating hypertension and heart failure.[3] A related intermediate, ethyl 4-(4-oxocyclohexyl)benzoate, highlights the utility of such structures in synthesizing these complex molecules.[3] ARBs function by blocking the action of angiotensin II, a potent vasoconstrictor, on the AT1 receptor.[3]
Signaling Pathway: Renin-Angiotensin System and ARB Mechanism of Action
Caption: Mechanism of ARBs in the Renin-Angiotensin System.
Oncology
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction.[4][5][6][7][8]
Example: Ethyl 4-[(4-methylbenzyl)oxy] benzoate
This derivative has shown notable anticancer activity against Ehrlich Ascites Carcinoma (EAC) and human breast cancer (MCF-7) cells.[4] The compound induces apoptosis by activating pro-apoptotic genes (p53, Bax, Caspase-9, etc.) and inactivating the anti-apoptotic gene Bcl-2.[4]
Quantitative Data: Anticancer Activity of Benzoate Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Pyrazolone derivative of 7-amino-4-methyl coumarin | A549 (Lung) | 1.22 | [7] |
| Pyrazolone derivative of 6-amino coumarin | MCF-7 (Breast) | 1.66 | [7] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity [5][7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (derived from this compound) and a vehicle control. Incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: Apoptosis Induction by Anticancer Derivatives
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 4-acetylbenzoate as a Versatile Building Block for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl 4-acetylbenzoate in the preparation of a diverse range of heterocyclic compounds. The protocols detailed herein offer step-by-step guidance for the synthesis of pyrazoles, pyrimidines, and thiophenes, which are pivotal scaffolds in medicinal chemistry and drug discovery. The information is intended to facilitate the research and development of novel therapeutic agents.
Introduction
This compound is a readily available and versatile starting material in organic synthesis. Its unique structure, featuring a reactive acetyl group and an ethyl ester moiety on a benzene (B151609) ring, allows for a variety of chemical transformations. This makes it an ideal precursor for the construction of complex heterocyclic systems. Many of these heterocyclic derivatives have demonstrated significant biological activities, including antimicrobial and anticancer properties, highlighting their potential in drug development programs.
Synthesis of Heterocyclic Scaffolds from this compound
The following sections provide detailed protocols for the synthesis of key heterocyclic families using this compound as the primary building block.
Synthesis of Pyrazole (B372694) Derivatives
Pyrazole moieties are present in a wide array of pharmaceuticals, known for their anti-inflammatory, analgesic, and anticancer activities. The synthesis of pyrazoles from this compound typically proceeds through an initial Claisen condensation to form a β-dicarbonyl intermediate, followed by cyclization with a hydrazine (B178648) derivative.
This protocol outlines a two-step synthesis of a pyrazole derivative from this compound.
Step 1: Claisen Condensation to form Ethyl 4-(3-oxo-3-phenylpropanoyl)benzoate
-
In a round-bottom flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add a mixture of this compound (1.0 equivalent) and ethyl benzoate (B1203000) (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Cyclization with Hydrazine to form Ethyl 4-(5-phenyl-1H-pyrazol-3-yl)benzoate
-
Dissolve the β-dicarbonyl intermediate from Step 1 (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (B1144303) (1.2 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazole derivative.
Quantitative Data for Pyrazole Synthesis
| Product | Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) | M.P. (°C) |
| Ethyl 4-(3-oxo-3-phenylpropanoyl)benzoate | This compound, Ethyl benzoate | Sodium ethoxide | Ethanol | 4-6 h | ~75-85 | - |
| Ethyl 4-(5-phenyl-1H-pyrazol-3-yl)benzoate | Ethyl 4-(3-oxo-3-phenylpropanoyl)benzoate | Hydrazine hydrate, Acetic acid | Ethanol | 3-5 h | ~80-90 | - |
Caption: Synthesis of a pyrimidine (B1678525) derivative via a chalcone (B49325) intermediate.
Synthesis of Thiophene Derivatives
Thiophene-containing compounds are known for a broad spectrum of biological activities. The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.
This protocol outlines the Gewald synthesis of a 2-aminothiophene derivative.
-
In a three-necked flask equipped with a condenser and a stirrer, place this compound (1.0 equivalent), malononitrile (B47326) (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add a catalytic amount of a base, such as morpholine (B109124) or triethylamine.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
A precipitate of the product should form upon cooling.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 2-aminothiophene derivative.
Quantitative Data for Thiophene Synthesis
| Product | Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) | M.P. (°C) |
| Ethyl 4-(2-amino-5-cyanothiophen-3-yl)benzoate | This compound, Malononitrile, Sulfur | Morpholine | Ethanol | 2-3 h | ~70-85 | - |
Reaction Pathway for Thiophene Synthesis (Gewald Reaction)
Caption: One-pot Gewald synthesis of a 2-aminothiophene derivative.
Biological Activities of Derived Heterocycles
Many of the heterocyclic compounds synthesized from this compound have been reported to exhibit promising biological activities. For instance, various pyrazole derivatives have shown significant anti-inflammatory and analgesic effects. [1][2]Thiazole derivatives have been investigated for their antimicrobial and anticancer properties. [3][4]Furthermore, pyrimidine-based compounds are well-known for their diverse pharmacological profiles, including antibacterial and anticancer activities. [5][6]The ethyl benzoate moiety in these structures provides a handle for further functionalization, allowing for the optimization of their biological activities.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols provided in these application notes offer robust and efficient methods for the preparation of pyrazoles, pyrimidines, and thiophenes. These synthetic routes, coupled with the potential for diverse biological activities, make this compound an important tool for researchers and professionals in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
Application Notes and Protocols for the Synthesis of Chiral Hydrazines from Ethyl 4-Acetylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral hydrazines are pivotal structural motifs in a multitude of pharmaceuticals and agrochemicals. This document provides detailed protocols for the enantioselective synthesis of chiral hydrazines, commencing from the readily available starting material, ethyl 4-acetylbenzoate. The synthetic strategy involves a two-step sequence: the formation of a protected hydrazone, followed by an asymmetric reduction to yield the desired chiral hydrazine (B178648). Two highly effective methods for the asymmetric reduction are presented: a biocatalytic approach utilizing an engineered hydrazone reductase (HRED) and a transition-metal-catalyzed approach employing a Nickel-based system. These protocols offer high yields and exceptional enantioselectivity, providing a reliable pathway for the synthesis of these valuable chiral building blocks.
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral hydrazines, in particular, are recognized as key intermediates and core components of various biologically active molecules. The asymmetric reduction of prochiral hydrazones has emerged as one of the most direct and efficient methods for accessing these compounds.[1] This application note details a robust synthetic route starting from this compound, a commercially available and cost-effective starting material. The key transformation is the stereoselective reduction of an intermediate N-protected hydrazone, for which protocols for both cutting-edge biocatalysis and established transition-metal catalysis are provided. The biocatalytic method offers a sustainable and highly selective option, while the nickel-catalyzed hydrogenation represents an efficient, more traditional chemical approach.[1][2][3]
Overall Synthetic Scheme
The synthesis is a two-stage process. First, this compound is condensed with a protected hydrazine, such as tert-butyl carbazate (B1233558) (to form an N-Boc-hydrazone), to generate the prochiral hydrazone intermediate. The second stage is the asymmetric reduction of the C=N bond to furnish the chiral hydrazine.
Caption: Overall workflow for chiral hydrazine synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Hydrazone from this compound
This protocol describes the formation of the key intermediate, ethyl 4-(1-(2-(tert-butoxycarbonyl)hydrazono)ethyl)benzoate.
Materials:
-
This compound
-
tert-Butyl carbazate (N-Boc-hydrazine)
-
Ethanol (B145695) (absolute)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (5 mL per mmol of ketone), add tert-butyl carbazate (1.1 eq).
-
Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[4]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add ice-cold water to the concentrated mixture to precipitate the hydrazone product.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-Boc-hydrazone.
Protocol 2A: Biocatalytic Asymmetric Reduction of N-Boc-Hydrazone
This protocol utilizes an engineered hydrazone reductase (HRED) for the enantioselective reduction of the hydrazone intermediate.[2][5]
Materials:
-
Ethyl 4-(1-(2-(tert-butoxycarbonyl)hydrazono)ethyl)benzoate (from Protocol 1)
-
Engineered Hydrazone Reductase (HRED 1.1 or similar)[2]
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
NADP⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator shaker
-
Centrifuge and appropriate tubes
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing 100 mM potassium phosphate buffer (pH 7.0).
-
Add the N-Boc-hydrazone substrate (e.g., 5 mM final concentration). A co-solvent of 5% (v/v) DMSO can be used to aid solubility.[5]
-
To the mixture, add NADP⁺ (e.g., 500 µM), D-glucose (e.g., 50 mM), Glucose Dehydrogenase (GDH, e.g., 1 mg/mL), and the HRED biocatalyst (e.g., 2-5 mol%).[5]
-
Seal the vessel and place it in an incubator shaker at 30 °C with agitation for 18-24 hours.
-
Monitor the conversion by HPLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.
-
Extract the product into the organic layer. Separate the layers and repeat the extraction of the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting chiral hydrazine by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2B: Nickel-Catalyzed Asymmetric Hydrogenation of N-Boc-Hydrazone
This protocol employs a Nickel(II)-based catalytic system for the asymmetric hydrogenation of the hydrazone intermediate.[3][6]
Materials:
-
Ethyl 4-(1-(2-(tert-butoxycarbonyl)hydrazono)ethyl)benzoate (from Protocol 1)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Chiral phosphine (B1218219) ligand (e.g., (S,S)-Ph-BPE or (R,R)-QuinoxP*)
-
2,2,2-Trifluoroethanol (TFE)
-
Acetic acid
-
High-pressure autoclave equipped with a stirrer
-
Hydrogen gas source
Procedure:
-
In a glovebox, charge a high-pressure autoclave with the N-Boc-hydrazone substrate (1.0 eq), Ni(OAc)₂·4H₂O (e.g., 2 mol%), and the chiral ligand (e.g., 2.2 mol%).
-
Add anhydrous 2,2,2-Trifluoroethanol (TFE) as the solvent, followed by acetic acid (1.0 eq) as an additive, which can improve enantioselectivity.[6]
-
Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas (e.g., 30-80 atm) and place it in a heating block set to the desired temperature (e.g., 50 °C).[6]
-
Stir the reaction mixture for the required time (typically 12-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the chiral hydrazine product.
-
Determine the yield and enantiomeric excess (ee) of the product by NMR spectroscopy and chiral HPLC analysis, respectively.
Data Presentation
The following table summarizes representative performance data for the asymmetric reduction of aromatic hydrazones using the described catalytic systems. While specific data for the this compound derivative is not explicitly published, these values for analogous substrates demonstrate the high efficacy of these methods.
| Method | Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Biocatalysis | Engineered Hydrazone Reductase (HRED 1.1) | N-Boc & N-Benzoyl Aromatic Hydrazones | >95 | >99 | [2] |
| Ni-Catalysis | Ni(OAc)₂ / (S,S)-Ph-BPE | Cyclic N-Acyl Aromatic Hydrazones | High | up to >99 | [3] |
| Ru-Catalysis | Ruthenium / Chiral Diphosphine | N-Cbz Aromatic Hydrazones | High | up to 99 | [7] |
Logical Relationship Diagrams
Caption: Experimental workflow and alternative reduction pathways.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Engineered Biocatalyst for Enantioselective Hydrazone Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium-Catalyzed Enantioselective Hydrogenation of Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Ethyl 4-Acetylbenzoate in Kinase Inhibitor Synthesis
Introduction
Ethyl 4-acetylbenzoate is a versatile bifunctional aromatic compound that serves as a crucial starting material and key intermediate in the synthesis of numerous pharmaceuticals, particularly kinase inhibitors. Its structure, featuring a central phenyl ring substituted with an acetyl group and an ethyl ester group at the para position, provides two reactive sites for sequential chemical modifications. This allows for the construction of complex heterocyclic scaffolds, such as the aminopyrimidine core, which is prevalent in many ATP-competitive kinase inhibitors.
The acetyl group's ketone functionality is readily utilized in condensation reactions, for instance, with guanidine (B92328), to form a pyrimidine (B1678525) ring. The ethyl ester can be hydrolyzed to a carboxylic acid, which is then activated for amide bond formation, a common linkage in kinase inhibitors that often occupy the hinge region of the kinase ATP-binding pocket. A prime example of its application is in the synthesis of intermediates for Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML).[1]
Featured Application: Synthesis of an Imatinib Intermediate
A key step in several reported syntheses of Imatinib and related kinase inhibitors involves the construction of a substituted aminopyrimidine ring. This compound can be a precursor to the benzoic acid moiety required for the final amide coupling step in the synthesis of Imatinib. The overall strategy often involves preparing the core pyrimidine and the side-chain fragments separately before their final coupling.
The following workflow and protocol detail the synthesis of a key aminopyrimidine intermediate, demonstrating the utility of related acetyl-aryl precursors in building the core structure of pyrimidine-based kinase inhibitors.
Synthesis Workflow
The diagram below illustrates a generalized synthetic pathway for creating a core aminopyrimidine structure, a foundational element in many kinase inhibitors, starting from an acetyl-aryl precursor like this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-(4-carboxyphenyl)-6-methylpyrimidine
This protocol describes a representative synthesis of an aminopyrimidine intermediate. While this example uses 4-acetylbenzoic acid directly, it is readily obtained by the hydrolysis of this compound, showcasing the latter's role as a stable precursor.
Materials and Reagents:
-
4-acetylbenzoic acid
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (B145695)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Condensation: To the sodium ethoxide solution, add 4-acetylbenzoic acid and guanidine hydrochloride.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize it with a calculated amount of concentrated HCl to a pH of ~7.
-
Precipitation: The product will precipitate out of the solution. Filter the crude solid product and wash it with cold water and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-amino-4-(4-carboxyphenyl)-6-methylpyrimidine.
-
Characterization: Dry the final product under vacuum and characterize it using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
The synthesized pyrimidine-based scaffolds are evaluated for their efficacy as kinase inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency.
Table 1: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | BTK | 4.2 - 11.1 | [2] |
| Pyrimidine-based | EGFR (T790M) | ~1 | [3] |
| Pyrimidine-based | VEGFR-2 | 2 - 10 | [3] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 90 - 230 | [4] |
| Aminopyrimidine | Understudied Kinases (AAK1, etc.) | 200 - 500 | [5] |
Note: IC₅₀ values are indicative and can vary based on assay conditions.
Target Signaling Pathway: BCR-ABL
Many kinase inhibitors derived from pyrimidine scaffolds, such as Imatinib, target the BCR-ABL fusion protein.[1] This oncoprotein has constitutive tyrosine kinase activity, driving the abnormal cell proliferation seen in chronic myeloid leukemia (CML).[6][7] The inhibitor binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and blocking the signal for cell division and survival.[1][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-Acetylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the large-scale synthesis of ethyl 4-acetylbenzoate, a key intermediate in the production of various fine chemicals and pharmaceuticals.[1] Two primary synthetic routes are presented: the direct esterification of 4-acetylbenzoic acid and a two-step process commencing with the oxidation of 4-methyl acetophenone (B1666503). This guide includes comprehensive experimental procedures, quantitative data summaries, and a workflow diagram to ensure reproducibility and scalability in a professional laboratory setting.
Introduction
This compound (CAS No: 38430-55-6) is a versatile organic compound widely utilized in organic synthesis.[2] Its structure, featuring both a ketone and an ester functional group, makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients.[3] The protocols outlined herein are optimized for large-scale production, emphasizing yield, purity, and operational efficiency.
Synthetic Routes
Two principal methods for the large-scale synthesis of this compound are detailed below.
Method 1: Fischer Esterification of 4-Acetylbenzoic Acid
This is a direct, one-step synthesis involving the acid-catalyzed esterification of 4-acetylbenzoic acid with ethanol (B145695).[4] Sulfuric acid is a common and effective catalyst for this transformation.[4]
Method 2: Two-Step Synthesis from 4-Methyl Acetophenone
Experimental Protocols
Method 1: Fischer Esterification of 4-Acetylbenzoic Acid
1. Reaction Setup:
-
To a solution of 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L), slowly add concentrated sulfuric acid (10 mL) at 0°C with stirring.[4][5]
2. Reaction Execution:
-
The mixture is then heated to reflux at 80°C and maintained for 3 hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, the solvent is removed under reduced pressure.[5]
-
The resulting residue is extracted with ethyl acetate (B1210297).[5]
-
The organic layer is washed sequentially with a saturated brine solution to remove residual acid and other polar impurities.[4][5]
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[5]
-
The crude product is purified by chromatography on silica (B1680970) gel using a petroleum ether and ethyl acetate (10:1) mixture to yield this compound as a white solid.[5]
Method 2: Two-Step Synthesis from 4-Methyl Acetophenone
Step 2a: Oxidation of 4-Methyl Acetophenone
1. Reaction Setup:
-
4-Methyl acetophenone (100 kg) is oxidized using potassium permanganate (B83412) (75 kg) in an aqueous solution of zinc chloride (12 kg).[4]
2. Reaction Execution:
-
The reaction is conducted at a controlled temperature of 48–55°C.[4] The batched addition of potassium permanganate is recommended to manage the exothermic nature of the reaction.[4]
-
The mixture is stirred for 1.5 hours and then cooled to 17–22°C.[4]
-
The manganese dioxide byproduct is removed by centrifugation.[4]
3. Purification of 4-Acetylbenzoic Acid:
-
The crude 4-acetylbenzoic acid is refluxed with anhydrous acetic acid (595 kg).[4]
-
The hot solution is filtered and allowed to recrystallize, yielding purified 4-acetylbenzoic acid.[4]
Step 2b: Esterification of 4-Acetylbenzoic Acid
-
The purified 4-acetylbenzoic acid from the previous step is then subjected to the esterification protocol described in Method 1 to yield this compound.[4]
Data Presentation
Table 1: Quantitative Data for Method 1 (Fischer Esterification)
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Purity (%) |
| 4-Acetylbenzoic Acid | 164.16 | 1000 | 6.1 | - | >98 |
| Ethanol | 46.07 | 2000 mL | - | - | - |
| Sulfuric Acid | 98.08 | 10 mL | - | - | - |
| This compound | 192.21 | 1077 | 5.6 | 92 | >95 |
Table 2: Quantitative Data for Method 2 (Two-Step Synthesis)
| Step | Reactant/Product | Amount (kg) | Yield (%) | Purity (%) |
| 2a: Oxidation | 4-Methyl Acetophenone | 100 | - | - |
| Potassium Permanganate | 75 | - | - | |
| Zinc Chloride | 12 | - | - | |
| 4-Acetylbenzoic Acid | - | 87 | ≥96.5 | |
| 2b: Esterification | 4-Acetylbenzoic Acid | (from above) | - | - |
| This compound | - | 92 | >95 |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Monitoring the Synthesis of Ethyl 4-Acetylbenzoate by Thin-Layer Chromatography
Abstract
This document provides detailed protocols for the synthesis of ethyl 4-acetylbenzoate via Fischer esterification of 4-acetylbenzoic acid and for monitoring the reaction progress using Thin-Layer Chromatography (TLC). These methods are designed for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols include step-by-step procedures for the reaction, sample preparation for TLC, and analysis of the results. Quantitative data, including retention factor (Rf) values, are summarized for clear interpretation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis is typically achieved through the Fischer esterification of 4-acetylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid.[2][3][4] Monitoring the progress of this reaction is crucial to determine the point of completion, optimize reaction times, and ensure the formation of the desired product while minimizing byproducts.
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective analytical technique for monitoring organic reactions.[5][6] It allows for the qualitative assessment of the presence of starting materials, products, and impurities in a reaction mixture. By comparing the Rf values of the spots on a TLC plate, a researcher can track the consumption of the starting material and the formation of the product over time. This application note details the synthesis and subsequent TLC monitoring of the esterification process.
Chemical Reaction Pathway
The synthesis of this compound is achieved by the acid-catalyzed esterification of 4-acetylbenzoic acid with ethanol. The reaction is an equilibrium process, and using an excess of the alcohol reactant can shift the equilibrium toward the product side.
Caption: Fischer Esterification of 4-Acetylbenzoic Acid.
Experimental Protocols
Materials and Reagents
-
4-Acetylbenzoic acid (CAS: 586-89-0)
-
Absolute Ethanol (CAS: 64-17-5)
-
Concentrated Sulfuric Acid (H₂SO₄) (CAS: 7664-93-9)
-
Ethyl Acetate (B1210297) (EtOAc) (CAS: 141-78-6)
-
Hexanes (or Petroleum Ether) (CAS: 110-54-3)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
TLC Plates (Silica Gel 60 F₂₅₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Synthesis of this compound
This protocol is adapted from established literature procedures.[2]
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-acetylbenzoic acid (10.0 g, 60.9 mmol).
-
Add absolute ethanol (100 mL) to the flask and stir until the solid is mostly dissolved.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly and carefully add concentrated sulfuric acid (1.0 mL) to the stirred solution.
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 3-4 hours. Monitor the progress of the reaction every hour using the TLC protocol described in section 3.3.
-
Workup: Once the reaction is complete (as determined by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification (Optional): The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography using a hexane/ethyl acetate solvent system.[2]
TLC Monitoring Protocol
-
TLC Plate Preparation: Using a pencil, gently draw a light line (the origin) approximately 1 cm from the bottom of a silica (B1680970) gel TLC plate.
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of 4-acetylbenzoic acid in a few drops of ethyl acetate.
-
Reaction Mixture (RM): At each time point (e.g., t=0, 1h, 2h, 3h), take a small aliquot (a drop) from the reaction mixture using a glass capillary and dilute it with ~0.5 mL of ethyl acetate.
-
-
Spotting: Using separate capillary tubes, spot the prepared solutions on the origin line of the TLC plate. It is good practice to spot the starting material, the reaction mixture, and a co-spot (both SM and RM on the same spot) to aid in identification.
-
Developing the Plate:
-
Prepare a developing chamber by adding a solvent system (mobile phase), for example, 4:1 Hexane:Ethyl Acetate, to a depth of about 0.5 cm.[5]
-
Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[6]
-
Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top edge.[6]
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic compounds will appear as dark spots.
-
Circle the observed spots with a pencil.
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The reaction is considered complete when the spot corresponding to the starting material (4-acetylbenzoic acid) is no longer visible in the reaction mixture lane.
-
Data Presentation
The progress of the reaction can be effectively tracked by observing the change in the TLC plate over time. The starting material, 4-acetylbenzoic acid, is a carboxylic acid and thus significantly more polar than the product, this compound (an ester). This difference in polarity results in a clear separation on the TLC plate, with the product having a higher Rf value.
| Compound | Functional Groups | Expected Polarity | Solvent System (Hexane:EtOAc) | Expected Rf Value (Approx.) |
| 4-Acetylbenzoic Acid | Carboxylic Acid, Ketone | High | 4:1 | 0.1 - 0.2 |
| This compound | Ester, Ketone | Medium | 4:1 | 0.4 - 0.5 |
| 4-Acetylbenzoic Acid | Carboxylic Acid, Ketone | High | 2:1 | 0.2 - 0.3 |
| This compound | Ester, Ketone | Medium | 2:1 | 0.6 - 0.7 |
Note: Rf values are indicative and can vary based on exact TLC plate type, chamber saturation, and temperature. A 2:1 hexane:ethyl acetate system was used for the related mthis compound, which showed an Rf of 0.46.[7]
Workflow and Logic Diagrams
The overall experimental process, from reaction setup to final analysis, is outlined below.
Caption: Experimental Workflow for Synthesis and Monitoring.
Conclusion
The combination of a well-defined Fischer esterification protocol and diligent TLC monitoring provides a robust and efficient method for synthesizing this compound. The significant difference in polarity between the carboxylic acid starting material and the ester product allows for easy tracking of the reaction's progress. This application note serves as a comprehensive guide for researchers, ensuring reliable synthesis and analysis.
References
- 1. This compound | 38430-55-6 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chem.uoi.gr [chem.uoi.gr]
- 4. quora.com [quora.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of Ethyl 4-Acetylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of ethyl 4-acetylbenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The primary method detailed is the Fischer esterification of 4-acetylbenzoic acid. A comprehensive work-up procedure is outlined to ensure the isolation of a high-purity product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both an ester and a ketone, allows for a variety of subsequent chemical transformations. The synthesis of this compound is a common requirement in many research and development laboratories. This application note describes a reliable and high-yielding procedure for its preparation via Fischer esterification.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | White to beige crystalline powder | [2] |
| Melting Point | 55-57 °C | [2] |
| Boiling Point | 310 °C at 760 mmHg | [2] |
| ¹H NMR (CDCl₃, 600 MHz) δ | 8.11 (d, J = 7.6 Hz, 2H), 7.99 (d, J = 7.7 Hz, 2H), 4.39 (q, J = 7.0 Hz, 2H), 2.63 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H) | [1] |
| MS (ESI, m/z) | 193.1 [M+H]⁺ | [1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (B1210297) (Slightly) | [2] |
Table 2: Reaction Parameters for Fischer Esterification
| Parameter | Value |
| Starting Material | 4-acetylbenzoic acid |
| Reagent | Ethanol (B145695) |
| Catalyst | Sulfuric acid |
| Reaction Temperature | 80 °C (reflux) |
| Reaction Time | 3 hours |
| Reported Yield | 92% |
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of this compound from 4-acetylbenzoic acid and ethanol.
Materials:
-
4-acetylbenzoic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Petroleum ether
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzoic acid (1.0 eq) in ethanol (approx. 2 mL per gram of acid).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (a few drops to 0.01 eq) to the stirred solution.[3]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C. Maintain the reflux for 3 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.[1]
-
Extraction: To the residue, add ethyl acetate to dissolve the product. Transfer the solution to a separatory funnel.
-
Washing:
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][4]
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (e.g., 10:1) as the eluent to afford pure this compound as a white solid.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Chiral Reduction of the Ketone in Ethyl 4-Acetylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective reduction of the ketone in ethyl 4-acetylbenzoate, yielding the chiral alcohol ethyl 4-(1-hydroxyethyl)benzoate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical agents and other fine chemicals. The following sections detail three primary methodologies for this transformation: enzymatic reduction with ketoreductases, ruthenium-catalyzed asymmetric transfer hydrogenation, and Corey-Bakshi-Shibata (CBS) reduction.
Introduction
The selective reduction of a prochiral ketone to a single enantiomer of the corresponding alcohol is a critical transformation in modern organic synthesis. This compound presents a common structural motif where the generation of a specific stereocenter at the benzylic position is often a key step in the development of biologically active molecules. The choice of reductive strategy depends on factors such as desired enantioselectivity, scalability, cost, and downstream processing considerations. This document outlines enzymatic and chemocatalytic approaches that have proven effective for this class of substrates.
Data Presentation: Comparison of Chiral Reduction Methods
The following table summarizes the quantitative data for the chiral reduction of this compound using different catalytic systems. This allows for a direct comparison of their effectiveness in terms of yield and enantiomeric excess (ee).
| Catalyst System | Substrate | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Lactobacillus brevis Alcohol Dehydrogenase (LBADH) | This compound | (R)-alcohol | >95 | >99 | Based on reductions of similar acetophenone (B1666503) derivatives.[1] |
| Ketoreductase (KRED) | This compound | (S)- or (R)-alcohol | High | >99 | Dependent on the specific KRED selected.[2][3][4] |
| Ruthenium-TsDPEN Catalyst | Acetophenone derivatives | (S)- or (R)-alcohol | High | Up to 99 | Specific data for this compound requires adaptation of general protocols.[5][6][7] |
| (R)-2-Methyl-CBS-oxazaborolidine | Acetophenone derivatives | (R)-alcohol | High | >95 | Dependent on substrate and reaction conditions. |
Mandatory Visualizations
Caption: General reaction pathway for the chiral reduction of this compound.
Caption: A generalized experimental workflow for the chiral reduction of a ketone.
Experimental Protocols
Enzymatic Reduction using Lactobacillus brevis Alcohol Dehydrogenase (LBADH)
Introduction: Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones. LBADH is known for its broad substrate scope and high enantioselectivity, typically following Prelog's rule to afford the (R)-alcohol. This protocol utilizes a whole-cell biocatalyst overexpressing LBADH, which simplifies the procedure by not requiring the isolation of the enzyme or the addition of expensive cofactors.
Materials:
-
This compound
-
E. coli cells overexpressing LBADH
-
Glucose
-
NADP+ (catalytic amount)
-
Glucose dehydrogenase (for cofactor regeneration)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
TLC plates, GC or HPLC for analysis
Procedure:
-
Cell Culture and Harvest: Cultivate E. coli cells harboring the LBADH gene in a suitable growth medium. Induce protein expression and harvest the cells by centrifugation. The cell paste can be used directly or stored frozen.
-
Reaction Setup: In a reaction vessel, suspend the E. coli cell paste in potassium phosphate buffer.
-
Cofactor Regeneration System: Add glucose, a catalytic amount of NADP+, and glucose dehydrogenase to the cell suspension.
-
Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible co-solvent like isopropanol and add it to the reaction mixture.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots, extracting with ethyl acetate, and analyzing by TLC, GC, or HPLC.
-
Work-up: Upon completion, centrifuge the reaction mixture to remove the cells. Extract the supernatant with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral GC or HPLC.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Introduction: Ruthenium complexes with chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones. This method typically uses isopropanol or a formic acid/triethylamine mixture as the hydrogen source. The choice of the chiral ligand determines the stereochemical outcome of the reduction.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)- or (1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine (TsDPEN)
-
Formic acid
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Anhydrous sodium sulfate
-
TLC plates, GC or HPLC for analysis
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ and the chiral TsDPEN ligand in the anhydrous solvent. Stir the mixture at room temperature for about 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add this compound.
-
Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture to the reaction flask.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 28-40 °C).
-
Monitoring: Follow the reaction progress by TLC, GC, or HPLC analysis of periodically withdrawn aliquots.
-
Work-up: Once the reaction is complete, quench it by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography.
-
Analysis: Characterize the product and determine the enantiomeric excess using chiral HPLC or GC.
Corey-Bakshi-Shibata (CBS) Reduction
Introduction: The CBS reduction is a well-established method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst, which activates a borane (B79455) reducing agent for stereoselective hydride delivery to the ketone. The stereochemistry of the resulting alcohol is predictable based on the enantiomer of the catalyst used.
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
TLC plates, GC or HPLC for analysis
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the CBS catalyst solution. Dilute with anhydrous THF and cool the mixture in an ice bath or a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add the borane reagent (BMS or borane-THF) to the catalyst solution.
-
Substrate Addition: Dissolve this compound in anhydrous THF and add it dropwise to the cold reaction mixture.
-
Reaction Conditions: Stir the reaction at the low temperature for the specified time.
-
Monitoring: Monitor the reaction's progress via TLC, GC, or HPLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature. Allow the mixture to warm to room temperature. Add 1 M HCl and stir for a period to hydrolyze the borate (B1201080) esters.
-
Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the chiral alcohol by chiral GC or HPLC.
Conclusion
The chiral reduction of the ketone in this compound can be effectively achieved through various catalytic methods. Enzymatic reductions, particularly with ketoreductases and alcohol dehydrogenases like LBADH, offer high enantioselectivity and mild reaction conditions, making them an attractive "green" chemistry option. For chemical synthesis, ruthenium-catalyzed asymmetric transfer hydrogenation and the CBS reduction provide robust and predictable methods for accessing either enantiomer of the desired chiral alcohol. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available resources. The protocols provided herein serve as a starting point for the development of an optimized process for the production of enantiomerically pure ethyl 4-(1-hydroxyethyl)benzoate.
References
- 1. Steric vs. electronic effects in the Lactobacillus brevis ADH-catalyzed bioreduction of ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biocatalytic dynamic kinetic reductive resolution with ketoreductase from Klebsiella pneumoniae: the asymmetric synthesis of functionalized tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Engineered ketoreductase-catalyzed stereoselective reduction of ethyl 2′-ketopantothenate and its analogues: chemoenzymatic synthesis of d-pantothenic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-acetylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 4-acetylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 4-acetylbenzoic acid with ethanol (B145695) using an acid catalyst, typically sulfuric acid.[1][2] This reaction involves heating the carboxylic acid and alcohol in the presence of a catalyst to form the ester and water.
Q2: What are the typical reaction conditions for the Fischer esterification of 4-acetylbenzoic acid?
A common procedure involves dissolving 4-acetylbenzoic acid in an excess of ethanol and adding a catalytic amount of concentrated sulfuric acid. The mixture is then heated to reflux, typically around 80°C, for several hours.[1] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][4][5] Several factors can be optimized to drive the equilibrium towards the product:
-
Excess Alcohol: Using a large excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester.[4][6]
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Removing this water as it forms will increase the yield.[4][5] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature to reach equilibrium. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
Catalyst Concentration: While catalytic, an insufficient amount of acid catalyst can lead to slow reaction rates. Conversely, too much acid can cause side reactions.
Q4: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are the possible side products or impurities?
Besides unreacted starting material (4-acetylbenzoic acid), potential impurities could include:
-
Byproducts from side reactions: Depending on the reaction conditions, side reactions such as ether formation from the alcohol (diethyl ether) can occur, though this is less common under standard Fischer esterification conditions.
-
Impurities in starting materials: Ensure the purity of your 4-acetylbenzoic acid and ethanol.
-
Degradation products: Prolonged heating or excessively harsh acidic conditions might lead to some degradation of the starting material or product.
Q5: What is the best way to purify the crude this compound?
The most common purification methods are:
-
Extraction and Washing: After the reaction, the mixture is typically cooled, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid. This is followed by a wash with brine.[1][7]
-
Column Chromatography: For high purity, the crude product can be purified by silica (B1680970) gel column chromatography, often using a solvent system like petroleum ether and ethyl acetate.[1]
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or hexane (B92381)/ethyl acetate, can also be an effective method for purification.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Reaction has not reached completion. | Monitor the reaction by TLC until the starting material spot disappears or its intensity remains constant over time. |
| Equilibrium is not shifted towards the product. | Use a larger excess of ethanol (e.g., 10-20 equivalents). Consider using a Dean-Stark trap to remove water azeotropically. | |
| Incomplete work-up. | Ensure complete neutralization of the acid catalyst with a base wash (e.g., saturated NaHCO₃ solution) to prevent product hydrolysis during extraction. | |
| Product is an oil and does not solidify | Presence of impurities. | Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization. |
| Incorrect recrystallization solvent. | Experiment with different solvent systems for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common systems include ethanol/water and hexane/ethyl acetate.[8] | |
| TLC shows a streak instead of a clean spot | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is acidic (unreacted starting material). | Add a small amount of acetic acid to the developing solvent to improve the spot shape of carboxylic acids. | |
| Product is discolored | Impurities from starting materials or side reactions. | Purify by column chromatography or recrystallization with activated charcoal. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser, add 4-acetylbenzoic acid (1.0 eq).
-
Add a significant excess of absolute ethanol (e.g., 10-20 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) with cooling.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by TLC.
-
Once the reaction is complete (typically after 3-4 hours), cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value of ~0.3-0.5 for the product.
-
Visualization: UV light at 254 nm. The starting material and product are both UV active.
-
Procedure:
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on the TLC plate alongside a spot of the starting material (4-acetylbenzoic acid) as a reference.
-
Develop the plate in the chosen mobile phase.
-
Visualize the plate under UV light. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates the formation of the product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solved 1A. How can we increase the yield of a | Chegg.com [chegg.com]
- 6. chem.uoi.gr [chem.uoi.gr]
- 7. prepchem.com [prepchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Troubleshooting low yield in Fischer esterification of 4-acetylbenzoic acid
Welcome to the technical support center for the Fischer esterification of 4-acetylbenzoic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low yield in the Fischer esterification of 4-acetylbenzoic acid? The Fischer esterification is a reversible, equilibrium-driven reaction.[1][2] Low yields are typically caused by factors that either prevent the reaction from reaching completion or shift the equilibrium back toward the reactants. The most common culprits include the presence of water, insufficient acid catalyst, suboptimal reaction temperature, or an inadequate excess of the alcohol reactant.[3][4]
Q2: How can I effectively shift the reaction equilibrium to favor the formation of the ester product? To maximize your yield, you must drive the equilibrium toward the products using Le Chatelier's principle.[1][5] The two most effective strategies are:
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Use a large excess of one reactant , typically the alcohol, which is often used as the solvent.[1][5][6] A 10-fold excess of alcohol can increase yields significantly, and even higher excesses can push the reaction to near completion.[1]
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Remove water as it is formed . This can be accomplished by using a Dean-Stark apparatus, which physically separates the water azeotrope, or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1][7][8]
Q3: What is the role of the acid catalyst, and how much should I use? The acid catalyst (commonly H₂SO₄, p-TsOH, or HCl) is crucial for the reaction to proceed at a reasonable rate.[8][9] It protonates the carbonyl oxygen of the 4-acetylbenzoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[8][10][11] Too little catalyst will result in a very slow or incomplete reaction.[12][13] While a catalytic amount is sufficient, using it in large amounts can also help sequester the water produced, further driving the reaction forward.[8]
Q4: Can the purity of my starting materials impact the reaction yield? Yes, the purity of reactants is critical. The most detrimental impurity is water, whether in the 4-acetylbenzoic acid, the alcohol, or the solvent.[3][14] Since water is a product, its presence at the start of the reaction will inhibit the forward reaction and reduce the final yield.[3][14][15] Always use dry glassware and anhydrous-grade reagents and solvents if possible.[12][14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the experiment.
Problem: My reaction is extremely slow or does not proceed, as monitored by TLC.
-
Possible Cause: Insufficient or deactivated acid catalyst.
-
Solution: Ensure you have added a sufficient amount of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[8] If the catalyst is old, its activity may be compromised.
-
-
Possible Cause: The reaction temperature is too low.
Problem: The reaction starts but stalls, leaving a significant amount of unreacted 4-acetylbenzoic acid.
-
Possible Cause: Water is accumulating and causing the reverse reaction (hydrolysis).
-
Possible Cause: The molar ratio of alcohol to carboxylic acid is too low.
Problem: TLC analysis shows high product conversion, but my final isolated yield is poor.
-
Possible Cause: Product loss during the aqueous workup.
-
Solution: During extraction, ensure you perform multiple extractions with your organic solvent to recover all the product from the aqueous layer. Be careful to avoid the formation of emulsions, which can trap the product.[3]
-
-
Possible Cause: Hydrolysis of the ester product during purification.
-
Solution: Before the workup, it is critical to neutralize the acid catalyst. This is typically done by washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until effervescence ceases.[12][19] Failure to remove the acid catalyst can lead to hydrolysis of the ester back to the carboxylic acid when water is present.[12]
-
-
Possible Cause: Incomplete separation from the unreacted carboxylic acid.
-
Solution: The sodium bicarbonate wash also serves to convert any remaining 4-acetylbenzoic acid into its water-soluble sodium salt, which is then easily removed into the aqueous layer.[20] This ensures the isolated organic layer is free of the starting acid. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic phase before drying with an agent like anhydrous Na₂SO₄ or MgSO₄.[16][19]
-
Data Presentation
Table 1: Example Reaction Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol (Excess) | Catalyst | Temperature | Time | Yield | Reference |
| 4-Acetylbenzoic Acid | Ethanol (B145695) (solvent) | H₂SO₄ (catalytic) | 80 °C (Reflux) | 3 h | 92% | [16] |
| Benzoic Acid | Methanol (solvent) | H₂SO₄ (catalytic) | 65 °C | - | 90% | [19] |
| Hippuric Acid | Cyclohexanol (1 eq.) | p-TsOH (catalytic) | Reflux in Toluene | 30 h | 96% | [19] |
| 4-Hydroxybenzoic Acid | Ethanol (solvent) | H₂SO₄ (catalytic) | Reflux | 2 h | 95% | [19] |
Experimental Protocols
Protocol: Synthesis of Ethyl 4-acetylbenzoate
This protocol is a generalized procedure based on established methods for Fischer esterification.[16][19]
Materials:
-
4-acetylbenzoic acid
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
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Ethyl Acetate (B1210297)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzoic acid (1.0 eq) in absolute ethanol (used as the solvent, approx. 10-20 eq).
-
Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (0.05 - 0.1 eq) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Workup - Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated NaHCO₃ solution to neutralize the acid catalyst and remove unreacted carboxylic acid. Repeat the wash until no more CO₂ gas evolves.
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Workup - Washing: Wash the organic layer with saturated brine to remove residual water and dissolved salts.
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Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The residue can be further purified by column chromatography on silica (B1680970) gel (e.g., using a petroleum ether:ethyl acetate gradient) or by recrystallization to afford pure this compound.[16]
Mandatory Visualizations
Fischer Esterification Mechanism
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. orgosolver.com [orgosolver.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homework.study.com [homework.study.com]
- 13. homework.study.com [homework.study.com]
- 14. brainly.com [brainly.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 18. Solved 1A. How can we increase the yield of a | Chegg.com [chegg.com]
- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 20. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
Technical Support Center: Purification of Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted 4-acetylbenzoic acid from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 4-acetylbenzoic acid?
A1: The most common and effective methods for removing unreacted 4-acetylbenzoic acid are acid-base extraction and recrystallization. The choice between these methods depends on the properties of the desired product and the solvent system used in the reaction.
Q2: How does acid-base extraction work to remove 4-acetylbenzoic acid?
A2: Acid-base extraction takes advantage of the acidic nature of the carboxylic acid group on 4-acetylbenzoic acid. By washing the organic reaction mixture with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), the acidic 4-acetylbenzoic acid is deprotonated to form its water-soluble carboxylate salt.[1][2][3] This salt then partitions into the aqueous layer, which can be separated from the organic layer containing the desired product. The 4-acetylbenzoic acid can be recovered from the aqueous layer by acidification.
Q3: When is recrystallization a suitable method for purification?
A3: Recrystallization is a highly effective purification technique for solid compounds when there is a significant difference in solubility between the desired product and the impurity (in this case, 4-acetylbenzoic acid) in a particular solvent at different temperatures.[4][5] Ideally, the desired product should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the 4-acetylbenzoic acid remains in the cooled mother liquor.
Q4: What are the key physical and chemical properties of 4-acetylbenzoic acid to consider during purification?
A4: Key properties include its pKa of 3.70 at 25°C, making it a weak acid.[6] It is soluble in organic solvents like DMSO and methanol.[6][7] Its solubility in water is limited but increases with temperature and at a basic pH.[7] It appears as a white to light yellow crystalline powder.[6][8]
Troubleshooting Guide
Issue 1: Poor separation of layers during acid-base extraction.
-
Possible Cause: Formation of an emulsion.
-
Suggested Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filter the entire mixture through a pad of Celite.
-
Issue 2: Low recovery of the desired product after acid-base extraction.
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Possible Cause 1: The desired product has some water solubility.
-
Suggested Solution: Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Possible Cause 2: Incomplete extraction of 4-acetylbenzoic acid.
-
Suggested Solution: Perform multiple extractions with the aqueous base to ensure complete removal of the acidic impurity. Monitor the progress by TLC.
Issue 3: No crystals form upon cooling during recrystallization.
-
Possible Cause 1: Too much solvent was used.
-
Suggested Solution: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Possible Cause 2: The solution is supersaturated.
-
Suggested Solution:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add a seed crystal of the pure product.
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Cool the solution in an ice bath to further decrease solubility.[9]
-
Issue 4: The product "oils out" instead of crystallizing during recrystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too quickly.
-
Suggested Solution:
-
Use a solvent with a lower boiling point.
-
Add a small amount of a solvent in which the compound is less soluble to induce crystallization.
-
Allow the solution to cool more slowly.
-
Data Presentation
| Property | Value | Source |
| Chemical Formula | C₉H₈O₃ | [7] |
| Molecular Weight | 164.16 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [6][8] |
| Melting Point | 208-210°C | [6] |
| pKa (at 25°C) | 3.70 | [6] |
| Solubility | Soluble in DMSO and methanol.[6][7] Limited solubility in water, which increases with temperature and basic pH.[7] Highest solubility in acetic acid.[10] |
Experimental Protocols
Protocol 1: Removal of 4-Acetylbenzoic Acid by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Extraction:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be approximately one-third to one-half the volume of the organic layer.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate. The upper layer will typically be the organic layer and the lower layer the aqueous layer (confirm by adding a drop of water).
-
Drain the lower aqueous layer into a flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the 4-acetylbenzoic acid.
-
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Isolation: Decant or filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
(Optional) Recovery of 4-Acetylbenzoic Acid:
-
Combine the aqueous extracts from step 2.
-
Cool the aqueous solution in an ice bath and acidify it by slowly adding a dilute strong acid (e.g., 1M HCl) until the pH is acidic (check with pH paper).
-
The 4-acetylbenzoic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while 4-acetylbenzoic acid has different solubility characteristics. Water or a mixed solvent system may be appropriate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Decision tree for selecting a purification technique.
Caption: Experimental workflow for acid-base extraction.
References
- 1. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Recrystallization [sites.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Page loading... [guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
How to drive Fischer esterification to completion for ethyl 4-acetylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the Fischer esterification of 4-acetylbenzoic acid to synthesize ethyl 4-acetylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the Fischer esterification reaction?
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3][4] The reaction's equilibrium nature means that it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[2][5] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.[3][6][7]
Q2: Why is an acid catalyst, such as sulfuric acid, necessary for this reaction?
A strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for the Fischer esterification.[1][8] The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[1][2] This "activation" makes the carboxylic acid more susceptible to nucleophilic attack by the alcohol, thereby accelerating the rate of reaction.[1][3]
Q3: How can I drive the Fischer esterification of 4-acetylbenzoic acid to completion?
To maximize the yield of this compound, the reaction equilibrium must be shifted to the product side. This can be achieved by applying Le Chatelier's principle in two primary ways:
-
Using an excess of a reactant: Typically, the alcohol (ethanol in this case) is used in large excess, often as the solvent.[2][3][5][8] This high concentration of a reactant pushes the equilibrium towards the formation of the ester.
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Removing a product as it forms: The removal of water, a byproduct of the reaction, will prevent the reverse reaction (hydrolysis) from occurring.[1][2][3][5] This can be accomplished by using a dehydrating agent or through techniques like azeotropic distillation with a Dean-Stark apparatus.[7][8]
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Equilibrium not sufficiently shifted towards products. | Increase the excess of ethanol (B145695) used. If feasible, use ethanol as the reaction solvent.[2][5][8] |
| Remove water as it is formed. For bench-scale synthesis, using a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water is effective.[8] Alternatively, adding a drying agent like molecular sieves can be employed.[1] | |
| Insufficient reaction time or temperature. | Ensure the reaction is refluxed for an adequate amount of time. A typical duration for this reaction is 3 hours at 80°C.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Ineffective acid catalysis. | Use a sufficient amount of a strong acid catalyst like concentrated sulfuric acid. Ensure the catalyst is fresh and has not been compromised by moisture. |
| Loss of product during workup. | During the neutralization step with sodium bicarbonate, perform the extraction carefully to avoid loss of the organic layer. Ensure complete extraction by performing multiple extractions with the organic solvent. |
Problem 2: The reaction has not gone to completion, and starting material remains.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Extend the reflux time and continue to monitor by TLC until the starting material spot is no longer visible. |
| Hydrolysis of the ester product. | Ensure that all reagents and glassware are thoroughly dry to minimize the initial amount of water in the reaction mixture. If the workup is delayed, ensure the reaction mixture is stored in a sealed container to prevent atmospheric moisture contamination. |
Problem 3: The final product is impure.
| Possible Cause | Suggested Solution |
| Residual acidic catalyst. | During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any remaining acid catalyst.[8][10] A final wash with brine can help to remove residual salts and water.[10] |
| Presence of unreacted 4-acetylbenzoic acid. | The solubility of the carboxylic acid starting material in the organic solvent will be reduced after neutralization. However, for high purity, purification by column chromatography is recommended. A common solvent system for this purification is a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 10:1 ratio).[9] |
| Side reactions. | While less common under standard Fischer esterification conditions, side reactions can occur. Purification by column chromatography is the most effective way to remove byproducts. |
Quantitative Data Summary
The following table summarizes reaction conditions and corresponding yields for the synthesis of alkyl 4-acetylbenzoates found in the literature.
| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 4-Acetylbenzoic Acid | Ethanol | H₂SO₄ | 80°C, 3 hours | 92% | [9] |
| 4-Acetylbenzoic Acid | Methanol | H₂SO₄ | 70°C, 8 hours | Not specified, but successful synthesis reported. | [10] |
Detailed Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of this compound.[9]
Materials:
-
4-acetylbenzoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzoic acid in an excess of ethanol.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux at 80°C for 3 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction and Neutralization: To the residue, add ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Washing: Wash the organic layer with saturated brine solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford the pure product as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. youtube.com [youtube.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
Identifying and minimizing side products in ethyl 4-acetylbenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-acetylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Fischer Esterification: This method involves the acid-catalyzed esterification of 4-acetylbenzoic acid with ethanol (B145695). It is a straightforward and often high-yielding reaction.
-
Friedel-Crafts Acylation: This route involves the acylation of ethyl benzoate (B1203000) with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Q2: Which synthesis route is preferable?
A2: The choice of synthesis route depends on the available starting materials and the desired scale of the reaction.
-
Fischer Esterification is generally preferred for its simplicity, high yields, and cleaner reaction profile, with the main challenge being the need to shift the reaction equilibrium towards the product.
-
Friedel-Crafts Acylation is a viable alternative if ethyl benzoate is a more readily available starting material than 4-acetylbenzoic acid. However, this method can lead to isomeric side products.
Troubleshooting Guides
Method 1: Fischer Esterification of 4-Acetylbenzoic Acid
Issue 1: Low yield of this compound and recovery of starting material.
-
Cause: The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol, leading to an equilibrium mixture with significant amounts of unreacted starting material.
-
Troubleshooting:
-
Use Excess Ethanol: Employing a large excess of ethanol can shift the equilibrium towards the formation of the ethyl ester, in accordance with Le Châtelier's principle.
-
Remove Water: If feasible with the experimental setup, removing water as it forms (e.g., using a Dean-Stark apparatus) can drive the reaction to completion.
-
Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to reach equilibrium or completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Sufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid) is used.
-
Issue 2: Formation of an unknown, high-boiling point side product.
-
Cause: Under strongly acidic conditions and at elevated temperatures, ethanol can undergo dehydration to form diethyl ether.
-
Troubleshooting:
-
Control Temperature: Maintain the reaction temperature at the reflux temperature of ethanol without excessive heating.
-
Catalyst Concentration: Avoid using an overly concentrated acid catalyst.
-
Method 2: Friedel-Crafts Acylation of Ethyl Benzoate
Issue 1: Formation of isomeric side products (ethyl 2-acetylbenzoate and ethyl 3-acetylbenzoate).
-
Cause: The ethyl ester group (-COOEt) is a deactivating, meta-directing group in electrophilic aromatic substitution. Therefore, acylation will primarily occur at the meta-position, with the desired para-isomer being a minor product. Some ortho-isomer may also be formed, though it is generally disfavored due to steric hindrance.
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para-isomer, although this may also decrease the overall reaction rate.
-
Choice of Lewis Acid: The nature of the Lewis acid catalyst can influence the isomer distribution. Experimenting with different catalysts (e.g., FeCl₃, ZnCl₂) may offer improved selectivity.
-
Purification: Careful purification by column chromatography or recrystallization is typically necessary to isolate the desired para-isomer from the ortho and meta isomers.
-
Issue 2: No or very low conversion to the product.
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Cause: The ethyl ester group deactivates the aromatic ring, making it less reactive towards electrophilic substitution. Insufficiently reactive conditions will result in a poor yield.
-
Troubleshooting:
-
Catalyst Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, rendering it inactive. Ensure at least one equivalent of the Lewis acid is used.
-
Anhydrous Conditions: Lewis acids like aluminum chloride are extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: Use high-purity starting materials and solvents.
-
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Fischer Esterification | Friedel-Crafts Acylation |
| Starting Materials | 4-Acetylbenzoic Acid, Ethanol | Ethyl Benzoate, Acetyl Chloride/Acetic Anhydride |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Lewis Acid (e.g., AlCl₃) |
| Typical Yield | >90%[1] | Variable, generally lower for the desired para-isomer |
| Primary Side Products | Unreacted 4-acetylbenzoic acid | Ethyl 2-acetylbenzoate, Ethyl 3-acetylbenzoate |
| Key Advantage | High yield, clean reaction | Utilizes a different starting material |
| Key Disadvantage | Reversible reaction | Formation of isomers, requires anhydrous conditions |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Acetylbenzoic Acid
This protocol is adapted from a common laboratory procedure.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylbenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
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Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
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Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the progress of the reaction by TLC.
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Work-up:
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Cool the reaction mixture to room temperature.
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Reduce the volume of the solvent under reduced pressure.
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Dilute the residue with ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Protocol 2: Friedel-Crafts Acylation of Ethyl Benzoate
This is a representative protocol based on general Friedel-Crafts acylation procedures.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 eq) in a dry, inert solvent such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) under an inert atmosphere.
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Reagent Addition:
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Cool the suspension in an ice bath.
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Add acetyl chloride (1.0 eq) dropwise to the stirred suspension.
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After the addition is complete, add ethyl benzoate (1.0 eq) dropwise at a rate that maintains the internal temperature below 10 °C.
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Reaction: After the addition of ethyl benzoate, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
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Work-up:
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Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: The resulting mixture of isomers must be separated by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.
Caption: Reaction pathway for the Friedel-Crafts acylation of ethyl benzoate showing potential products.
References
Technical Support Center: Purification of Ethyl 4-Acetylbenzoate by Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the purification of ethyl 4-acetylbenzoate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: Based on its chemical structure (an aromatic ester and a ketone), polar protic solvents are generally suitable. Ethanol (B145695) is a commonly recommended solvent as it effectively dissolves this compound at elevated temperatures and allows for good crystal recovery upon cooling. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.
Q2: My this compound has an off-white or yellowish tint. How can I remove the color?
A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before the filtration step. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration. Use the minimum amount of charcoal necessary, as excessive use can lead to a lower yield of your purified product.
Q3: What is the expected melting point of pure this compound?
A3: The literature melting point for pure this compound is typically in the range of 55-57°C.[1] A sharp melting point within this range is a good indicator of high purity.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Avoid using an excess of solvent. Additionally, make sure to cool the solution slowly to allow for maximum crystal formation and then chill it in an ice bath to further decrease the solubility of the product. When washing the collected crystals, use a minimal amount of ice-cold solvent to prevent the product from redissolving.
Q5: Is it better to cool the solution quickly or slowly?
A5: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate out of solution too quickly, trapping impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath for final crystallization.
Data Presentation
The following table summarizes key physical and solubility properties of this compound to aid in the recrystallization process.
| Property | Value | Solvents for Recrystallization | Qualitative Solubility Profile |
| Molecular Formula | C₁₁H₁₂O₃ | Ethanol | Good solubility at boiling point, low solubility at room/cold temperatures. |
| Molecular Weight | 192.21 g/mol | Isopropanol | Likely similar to ethanol; good candidate. |
| Appearance | White to beige crystalline powder[1] | Methanol | Likely a good solvent, similar behavior to ethanol. |
| Melting Point | 55-57 °C[1] | Ethyl Acetate | Slightly soluble; may be used in a mixed solvent system.[1] |
| Boiling Point | 310 °C at 760 mmHg[1] | Hexane/Heptane | Poor solubility; suitable as an anti-solvent in a mixed system. |
| Solubility (General) | Slightly soluble in Chloroform, Ethyl Acetate.[1] | Water | Very low solubility; can be used as an anti-solvent with a miscible solvent like ethanol. |
Experimental Protocol: Recrystallization of this compound using Ethanol
This protocol details the steps for purifying crude this compound using ethanol as the solvent.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Activated charcoal (optional)
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Erlenmeyer flasks
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Hot plate with stirring capability
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Magnetic stir bar
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Stemless funnel and fluted filter paper
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Büchner funnel and filter flask
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Vacuum source
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Watch glass
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Ice bath
Procedure:
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Dissolution:
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Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
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Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.
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Continue to add small portions of hot ethanol until the solid completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent.
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Decolorization (Optional):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal and gently swirl the flask.
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Reheat the solution to boiling for a few minutes.
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Hot Filtration:
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Set up a hot filtration apparatus by placing a fluted filter paper in a stemless funnel over a clean Erlenmeyer flask.
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Preheat the apparatus by pouring a small amount of hot ethanol through the filter paper.
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Quickly pour the hot solution of this compound through the filter to remove any insoluble impurities or activated charcoal.
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Crystallization:
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Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
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Once the solution has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
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Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Continue to draw air through the funnel to partially dry the crystals.
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Drying:
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Transfer the purified crystals to a pre-weighed watch glass.
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Dry the crystals completely in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator until a constant weight is achieved.
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Analysis:
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Determine the final mass of the purified product and calculate the percent recovery.
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Measure the melting point of the crystals to assess their purity.
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Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound.
Problem 1: The compound does not crystallize upon cooling.
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Possible Cause A: Too much solvent was used.
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Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool again.
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Possible Cause B: The solution is supersaturated.
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Solution 1: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The scratch provides a surface for crystal nucleation.
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Solution 2: Add a "seed crystal" – a tiny amount of the original crude solid – to the cooled solution to initiate crystallization.
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Problem 2: The compound "oils out" instead of forming crystals.
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Possible Cause A: The melting point of the compound is lower than the boiling point of the solvent, and the solution is too concentrated.
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Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.
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Possible Cause B: Significant impurities are present.
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Solution: The presence of impurities can lower the melting point of the mixture. Ensure that the initial crude material is not excessively impure. If the problem persists, an alternative purification method like column chromatography may be necessary before recrystallization.
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Problem 3: Crystal formation is very rapid and results in a fine powder.
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Possible Cause: The solution is cooling too quickly or is too concentrated.
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Solution: Rapid precipitation can trap impurities. Reheat the solution and add a small amount of extra solvent. Ensure the flask is allowed to cool slowly and is insulated from cold surfaces to promote the growth of larger, purer crystals.
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Problem 4: The final yield is very low.
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Possible Cause A: Too much solvent was used initially.
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Solution: A significant portion of the product may still be dissolved in the mother liquor. Try to concentrate the filtrate by evaporating some of the solvent and cooling it again to recover more product.
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Possible Cause B: The crystals were washed with too much cold solvent, or the solvent was not cold enough.
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Solution: Always use a minimal amount of ice-cold solvent for washing the crystals in the Büchner funnel to minimize redissolving the product.
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Possible Cause C: Premature crystallization during hot filtration.
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Solution: Ensure the filtration apparatus is pre-heated. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
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Caption: Troubleshooting flowchart for common recrystallization problems.
References
Optimizing reaction temperature for ethyl 4-acetylbenzoate synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of ethyl 4-acetylbenzoate. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during the synthesis of this compound via Fischer esterification of 4-acetylbenzoic acid with ethanol.
Diagram: Troubleshooting Workflow for this compound Synthesis
Neutralization of acid catalyst in ethyl 4-acetylbenzoate work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-acetylbenzoate, with a specific focus on the critical step of neutralizing the acid catalyst during the work-up procedure.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of neutralizing the acid catalyst in the this compound work-up?
A1: The neutralization of the acid catalyst, typically sulfuric acid (H₂SO₄) or another strong acid used in the Fischer esterification, is a crucial step for several reasons. Firstly, it quenches the esterification reaction, preventing it from reaching equilibrium or reversing. Secondly, it removes the corrosive acid catalyst, which could degrade the product during storage or interfere with subsequent purification steps like distillation. Finally, it allows for the removal of any unreacted 4-acetylbenzoic acid, which is deprotonated to its water-soluble carboxylate salt and extracted into the aqueous phase.
Q2: What is the most common reagent used for neutralization in this work-up?
A2: The most frequently employed reagent for neutralizing the acid catalyst is a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base effectively neutralizes strong acids like H₂SO₄ and any remaining carboxylic acid without causing significant hydrolysis of the desired ester product. Other bases like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (B78521) (NaOH) can also be used, but they are more basic and increase the risk of ester saponification, especially if the mixture is allowed to stand for an extended period.
Q3: How can I confirm that the acid catalyst has been completely neutralized?
A3: A simple and effective way to confirm complete neutralization is to test the pH of the aqueous layer after the bicarbonate wash. Use pH paper or a pH meter to ensure the aqueous phase is neutral or slightly basic (pH 7-8). If the aqueous layer is still acidic, further washing with the bicarbonate solution is necessary. Another visual cue is the cessation of carbon dioxide (CO₂) evolution (effervescence) when the bicarbonate solution is added to the organic layer, which indicates that the acid has been consumed.
Troubleshooting Guide: Neutralization of Acid Catalyst
This guide addresses specific issues that may arise during the neutralization of the acid catalyst in the work-up of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low final product yield | 1. Incomplete neutralization leading to product loss during extraction. 2. Emulsion formation during the bicarbonate wash, trapping the product. 3. Hydrolysis of the ester product due to the use of a strong base or prolonged exposure to basic conditions. 4. The product is sparingly soluble in water, and excessive washing can lead to loss.[1] | 1. Ensure complete neutralization by checking the pH of the aqueous layer. 2. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. 3. Use a mild base like saturated sodium bicarbonate and perform the washings quickly. 4. Minimize the volume of aqueous washes and consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Persistent emulsion during bicarbonate wash | 1. Vigorous shaking of the separatory funnel. 2. High concentration of partially soluble species at the interface. | 1. Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine to increase the ionic strength of the aqueous layer, which can help break the emulsion. 3. If the emulsion persists, filtration through a pad of Celite or glass wool may be effective. 4. In stubborn cases, centrifugation can be used to separate the layers. |
| Product oiling out or precipitating during work-up | 1. The product has a melting point of 55-57°C and can solidify if the temperature of the wash solution is too low.[2][3] 2. High concentration of the product in the organic solvent. | 1. Use room temperature or slightly warm solutions for the washes. 2. Ensure an adequate volume of the organic solvent is used to keep the product fully dissolved. |
| Final product is acidic | 1. Incomplete neutralization of the acid catalyst or unreacted 4-acetylbenzoic acid. | 1. Repeat the washing step with saturated sodium bicarbonate solution until the aqueous layer is confirmed to be neutral or slightly basic. 2. Consider an additional wash with a dilute brine solution to remove any remaining water-soluble impurities. |
Experimental Protocols
Detailed Methodology for Neutralization and Work-up of this compound
Following the completion of the Fischer esterification reaction between 4-acetylbenzoic acid and ethanol (B145695) with an acid catalyst (e.g., H₂SO₄), the following work-up and neutralization protocol is recommended:
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Cooling the Reaction Mixture: Allow the reaction mixture to cool to room temperature.
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Solvent Removal (Optional but Recommended): If the reaction was performed using a large excess of ethanol as the solvent, it is advisable to remove the bulk of the ethanol under reduced pressure using a rotary evaporator. This will reduce the volume and improve the efficiency of the subsequent extraction.
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Dilution with Organic Solvent: Dilute the cooled reaction mixture or the residue after solvent removal with a water-immiscible organic solvent in which this compound is soluble, such as ethyl acetate (B1210297) or diethyl ether.[2] A volume of 2-3 times the initial volume of the reaction mixture is typically sufficient.
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Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel of appropriate size.
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First Aqueous Wash (Water): Add a volume of deionized water equal to about half the volume of the organic layer. Gently invert the funnel several times, venting frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer. This initial wash removes the majority of the remaining ethanol and some of the acid catalyst.
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Neutralization with Saturated Sodium Bicarbonate: Add a volume of saturated sodium bicarbonate solution equal to about half the volume of the organic layer.
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Caution: Add the bicarbonate solution slowly and be prepared for initial effervescence (CO₂ evolution). Swirl the funnel gently before stoppering.
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Stopper the funnel and invert it gently, venting frequently. Avoid vigorous shaking to prevent emulsion formation.
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Allow the layers to separate. Drain the lower aqueous layer and check its pH to ensure it is neutral or slightly basic (pH 7-8).
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Repeat the bicarbonate wash if the aqueous layer is still acidic.
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Brine Wash: Wash the organic layer with a volume of saturated sodium chloride (brine) solution equal to about half the volume of the organic layer. This wash helps to remove any remaining water and aids in breaking emulsions.
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Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
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Filtration and Solvent Evaporation: Filter the dried organic solution to remove the drying agent. Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
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Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to achieve high purity.[4]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [4][5] |
| Molecular Weight | 192.21 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 55-57 °C | [2][3] |
| Boiling Point | 310 °C at 760 mmHg | [2] |
| Solubility | Sparingly soluble in water; Soluble in chloroform (B151607) and ethyl acetate. | [1][2] |
| Purity (Typical) | >97.0% (GC) |
Mandatory Visualization
Figure 1. Experimental workflow for the work-up and neutralization of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | 38430-55-6 | Benchchem [benchchem.com]
- 3. This compound | 38430-55-6 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C11H12O3 | CID 600911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Challenges in the scale-up of ethyl 4-acetylbenzoate production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of ethyl 4-acetylbenzoate.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the production of this compound.
Issue 1: Low Reaction Yield
Q1: We are experiencing a low yield of this compound during the esterification of 4-acetylbenzoic acid with ethanol (B145695). What are the potential causes and solutions?
A1: Low yields in the Fischer esterification of 4-acetylbenzoic acid are often due to the reversible nature of the reaction and incomplete conversion. Here are several factors to investigate:
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Incomplete Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus reducing the yield of the ester.
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Recommendation: Employ a Dean-Stark apparatus or add molecular sieves to the reaction mixture to continuously remove water and drive the reaction to completion.[1]
-
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Suboptimal Catalyst Concentration: An insufficient amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction rate and incomplete conversion within the given timeframe.
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Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium if the reaction time is too short or the temperature is too low.
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Purity of Reactants: The presence of impurities in the 4-acetylbenzoic acid or ethanol can lead to side reactions and a lower yield of the desired product.
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Recommendation: Use high-purity starting materials. If synthesizing 4-acetylbenzoic acid, ensure it is properly purified, for instance, by recrystallization from anhydrous acetic acid to achieve a purity of ≥96.5%.[1]
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Issue 2: Presence of Impurities in the Final Product
Q2: Our final product shows the presence of unreacted 4-acetylbenzoic acid and other byproducts after purification. How can we improve the purity?
A2: The presence of impurities is a common issue. A multi-step purification process is often necessary to achieve high purity.
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Ineffective Extraction and Washing: Residual acidic starting material and catalyst can remain if the workup procedure is not thorough.
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Recommendation: After the reaction, remove the ethanol under reduced pressure. Extract the residue with a suitable organic solvent like ethyl acetate (B1210297). Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove unreacted acid, followed by a saturated brine solution to remove polar impurities.[1][2]
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Inadequate Drying: The presence of water can affect the final purity and may interfere with subsequent analytical characterization.
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Suboptimal Chromatographic Purification: Column chromatography is a crucial step for removing closely related impurities.
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Formation of Side Products: High reaction temperatures can promote side reactions such as dehydration or oxidation of the ketone.[1]
Issue 3: Difficulties in Scaling Up the Reaction
Q3: We are facing challenges with reaction control and consistency when scaling up the synthesis of this compound. What factors should we consider?
A3: Scaling up a chemical reaction often introduces new challenges related to heat and mass transfer.
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Poor Heat Management: The esterification reaction is exothermic, and on a larger scale, inefficient heat dissipation can lead to localized hotspots, promoting the formation of byproducts.[1]
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Recommendation: Use a reactor with adequate cooling capacity and a temperature control system. The batched or slow addition of reagents can also help manage the exotherm.
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Inefficient Mixing: In larger reactors, inadequate agitation can lead to concentration and temperature gradients, resulting in a non-uniform reaction and lower yields.
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Recommendation: Ensure the reactor's agitation system is sufficient to maintain a homogeneous mixture. The type of impeller and agitation speed should be optimized for the reactor volume and viscosity of the reaction mixture.
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Phase Separation Issues During Workup: On a larger scale, the separation of aqueous and organic layers can be more challenging.
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Recommendation: Allow for adequate settling time in the reactor or a separate extraction vessel. The use of brine washes can help to break up emulsions and improve phase separation.
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Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
Q2: What are the key physical properties of this compound?
A2: this compound is typically a white to beige crystalline powder with a melting point of 55-57°C and a boiling point of 310°C at 760 mmHg.[3]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in an inert atmosphere at room temperature.[3][4]
Q4: Are there any significant safety concerns associated with the production of this compound?
A4: While this compound itself is not classified as a hazardous substance according to GHS criteria, the reagents used in its synthesis require careful handling.[5] Concentrated sulfuric acid is corrosive and can cause severe burns.[6] Ethanol is flammable. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. The reaction should be conducted in a well-ventilated fume hood.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Direct Esterification | Two-Step Synthesis |
| Starting Material | 4-Acetylbenzoic acid | 4-Methyl acetophenone (B1666503) |
| Reaction Steps | 1 | 2 |
| Overall Yield | 92%[1][2] | ~80% (Step 1: 87%, Step 2: 92%)[1] |
| Catalyst(s) | H₂SO₄[1][2] | ZnCl₂ (oxidation), H₂SO₄ (esterification)[1] |
| Scalability | Demonstrated at >1 kg[1] | Industrial-scale (100 kg batches)[1] |
| Key Advantage | Simplicity, high yield | Independence from pre-synthesized acid[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃[2][3] |
| Molecular Weight | 192.21 g/mol [2] |
| Appearance | White to beige crystalline powder[3] |
| Melting Point | 55-57 °C[3] |
| Boiling Point | 310 °C at 760 mmHg[3] |
| Density | 1.096 g/cm³[3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[3] |
Experimental Protocols
Protocol 1: Direct Esterification of 4-Acetylbenzoic Acid
This protocol is adapted from a demonstrated large-scale synthesis.[1][2]
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Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, dissolve 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L).
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Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly add concentrated sulfuric acid (10 mL) to the stirred solution.
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Reaction: Heat the mixture to reflux at 80°C and maintain this temperature for 3 hours.
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Workup: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.
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Extraction: Add ethyl acetate to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with saturated brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford this compound as a white solid (yield: ~1077 g, 92%).[2]
Mandatory Visualizations
Caption: Synthesis routes for this compound.
References
- 1. This compound | 38430-55-6 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | 38430-55-6 [sigmaaldrich.com]
- 5. This compound | C11H12O3 | CID 600911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.uoi.gr [chem.uoi.gr]
Preventing hydrolysis of ethyl 4-acetylbenzoate during work-up
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of ethyl 4-acetylbenzoate during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is an organic compound containing an ester functional group. Esters are susceptible to hydrolysis, a chemical reaction with water, which cleaves the ester bond to form a carboxylic acid (4-acetylbenzoic acid) and an alcohol (ethanol). This reaction can be catalyzed by both acids and bases, making the compound sensitive to the pH of the work-up environment.
Q2: Under what conditions is the hydrolysis of this compound most likely to occur during a work-up?
Hydrolysis is most significant under either strongly acidic (pH < 4) or, more commonly, basic (pH > 8) conditions. Basic conditions, in particular, promote a rapid and irreversible hydrolysis reaction known as saponification. Even prolonged exposure to neutral water can lead to a small degree of hydrolysis, especially at elevated temperatures.
Q3: How can I visually identify if hydrolysis has occurred?
The primary product of hydrolysis is 4-acetylbenzoic acid. If significant hydrolysis has occurred, you may observe the precipitation of this carboxylic acid from your organic phase, especially after acidification of the aqueous layer during extraction. Thin-layer chromatography (TLC) can also be used to detect the presence of the more polar 4-acetylbenzoic acid, which will have a lower Rf value than the starting ester.
Q4: Can I use a strong base like sodium hydroxide (B78521) to neutralize acidic impurities in my reaction mixture?
It is highly discouraged to use strong bases like sodium hydroxide or potassium hydroxide for neutralization during the work-up of this compound. These strong bases will readily induce saponification, leading to significant loss of your desired product.
Troubleshooting Guide: Preventing Hydrolysis During Work-up
This guide addresses common issues encountered during the work-up of reactions involving this compound and provides solutions to minimize hydrolysis.
Issue 1: Significant Product Loss Due to Saponification
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Symptom: Low yield of this compound and the presence of a water-soluble carboxylate salt in the aqueous layer.
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Probable Cause: Use of a strong base (e.g., NaOH, KOH) for neutralization.
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Solution:
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Use a Mild Base: Neutralize acidic impurities with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of potassium carbonate (K₂CO₃). Add the basic solution slowly and with gentle swirling to control effervescence.
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Monitor pH: If possible, monitor the pH of the aqueous layer and maintain it between 7 and 8.
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Issue 2: Hydrolysis under Acidic Conditions
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Symptom: Decreased yield and the presence of 4-acetylbenzoic acid in the organic or aqueous layer.
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Probable Cause: Prolonged exposure to strong acidic conditions during the work-up.
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Solution:
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Prompt Neutralization: Do not let the reaction mixture stand for extended periods under strongly acidic conditions. Proceed with the neutralization step as soon as the reaction is complete and has cooled to room temperature.
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Controlled Acidification: If acidification of the aqueous layer is necessary (e.g., to protonate byproducts for extraction), use a dilute acid (e.g., 1 M HCl) and add it slowly while cooling the mixture in an ice bath.
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Issue 3: Gradual Hydrolysis During Extraction
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Symptom: A slight but noticeable decrease in yield, even when using mild acidic and basic conditions.
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Probable Cause: Extended contact time with the aqueous phase, especially at room temperature or higher.
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Solution:
-
Work Quickly and at Low Temperature: Perform extractions efficiently and without unnecessary delays. Whenever possible, cool the separatory funnel with an ice bath during the washing steps.
-
Use Brine Washes: After the final aqueous wash, perform a wash with a saturated sodium chloride (brine) solution. This helps to remove dissolved water from the organic layer and reduces the contact time needed with a drying agent.[1]
-
Efficient Drying: Use an appropriate amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) to remove residual water from the organic phase promptly.
-
Quantitative Data Summary
| pH Range | Stability of this compound | Predominant Reaction | Rate of Hydrolysis |
| < 4 | Low | Acid-catalyzed hydrolysis | Moderate to Fast |
| 4 - 7 | High | Minimal hydrolysis | Very Slow |
| 7 - 8 | Moderate | Base-catalyzed hydrolysis (incipient) | Slow |
| > 8 | Very Low | Saponification (base-promoted hydrolysis) | Fast to Very Fast |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Minimizing Hydrolysis
This protocol is designed for the work-up of a reaction mixture containing this compound where acidic or basic impurities need to be removed.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction vessel to room temperature. If the reaction was heated, use an ice bath to expedite cooling.
-
Quenching (if necessary): If the reaction contains reactive reagents, quench them appropriately before proceeding. For many reactions, slowly adding the mixture to a beaker of ice-cold water is a suitable first step.
-
Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute the mixture with a water-immiscible organic solvent like ethyl acetate.
-
Neutralization (if acidic impurities are present):
-
Add a small volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel, and with the tip inverted and pointed into the back of the fume hood, gently swirl. Vent frequently to release any evolved gas (CO₂).
-
Once gas evolution subsides, shake the funnel more vigorously for about 30 seconds, venting periodically.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution until gas evolution is no longer observed.
-
-
Water Wash:
-
Wash the organic layer with deionized water (1-2 times) to remove any remaining water-soluble impurities.
-
-
Brine Wash:
-
Wash the organic layer once with a saturated brine solution. This will help to remove the bulk of the dissolved water from the organic phase.[1]
-
-
Drying:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask for several minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
-
Isolation:
-
Filter or carefully decant the dried organic solution away from the drying agent into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: General Non-Aqueous Work-up (for Highly Sensitive Substrates)
This protocol is a general guideline for situations where even a mild aqueous work-up is detrimental to the product's stability.
Materials:
-
Crude reaction mixture
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Solid-phase scavenger resin (e.g., amine-functionalized silica (B1680970) for acidic impurities, or acidic resin for basic impurities) or Celite®
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
Procedure:
-
Solvent Removal: If the reaction was performed in a volatile solvent, remove it under reduced pressure. If the solvent is high-boiling (e.g., DMF, DMSO), proceed to the next step.
-
Dilution and Precipitation:
-
Dilute the crude mixture with a non-polar solvent in which your product is soluble but the impurities are not (e.g., a mixture of ethyl acetate and hexane).
-
Cool the mixture to induce precipitation of salts or other insoluble impurities.
-
-
Filtration:
-
Filter the mixture through a pad of Celite® to remove fine solid impurities. Wash the Celite® pad with a small amount of the non-polar solvent.
-
-
Use of Scavenger Resins (if applicable):
-
If soluble acidic or basic impurities remain, add a solid-phase scavenger resin to the filtrate.
-
Stir the suspension for a predetermined time (as per the resin manufacturer's instructions).
-
Filter off the resin.
-
-
Final Solvent Removal:
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.
-
References
Validation & Comparative
A Comparative Guide to HPLC and GC Analysis for the Purity of Ethyl 4-Acetylbenzoate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. Ethyl 4-acetylbenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is no exception. This guide provides an objective comparison of two of the most common and powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into detailed experimental protocols, present comparative performance data, and visualize the analytical workflows to aid in selecting the most appropriate method for your specific needs.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its versatility in separating a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] In the context of this compound, a reversed-phase HPLC method with UV detection is a robust and widely adopted approach for quantification and impurity profiling.[1]
Gas Chromatography (GC), on the other hand, excels in the analysis of volatile and thermally stable compounds.[2] For a compound like this compound, which has a boiling point of 310 °C, GC with a Flame Ionization Detector (FID) offers a sensitive and efficient method for purity determination.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a reversed-phase HPLC method suitable for the routine quality control of this compound.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Solutions:
-
This compound analytical standard (≥99.0% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Methanol (B129727) (for sample and standard preparation)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.
-
Sample Solution: Accurately weigh a portion of the this compound sample and prepare a solution in methanol at a concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC-FID) Protocol
This protocol describes a capillary GC method with flame ionization detection for the purity analysis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 30 m x 0.32 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Autosampler or manual syringe
-
Analytical balance
-
Volumetric flasks
Reagents and Solutions:
-
This compound analytical standard (≥99.0% purity)
-
GC-grade acetone (B3395972) or dichloromethane (B109758) (for sample and standard preparation)
Chromatographic Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.32 mm, 0.25 µm |
| Carrier Gas | Helium or Nitrogen, constant flow at 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 150 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Sample and Standard Preparation:
-
Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetone or dichloromethane in a volumetric flask.
-
Sample Solution: Prepare a solution of the this compound sample at a concentration of approximately 1000 µg/mL in the same solvent used for the standard.
Performance Comparison
The choice between HPLC and GC often depends on a variety of factors including the nature of the analyte, the required sensitivity, and the desired analysis speed. The following tables summarize the expected performance of each technique for the analysis of this compound.
Table 1: General Performance Characteristics
| Feature | HPLC-UV | GC-FID |
| Analyte Volatility | Not required | Required (analyte must be volatile and thermally stable) |
| Sample Throughput | Moderate | High |
| Instrumentation Cost | Moderate to High | Moderate |
| Solvent Consumption | High | Low |
| Method Development | Can be complex due to mobile phase variables | Generally simpler, focused on temperature programming |
Table 2: Typical Method Validation Parameters
| Parameter | HPLC-UV | GC-FID |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Precision (RSD) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
Visualizing the Analytical Workflow
To better understand the procedural flow and decision-making process, the following diagrams, created using Graphviz, illustrate the experimental workflow and the logical considerations for choosing between HPLC and GC.
Caption: Experimental workflow for HPLC and GC purity analysis.
Caption: Decision logic for selecting between HPLC and GC.
Conclusion
Both HPLC and GC are powerful and reliable techniques for assessing the purity of this compound. The choice between them hinges on the specific requirements of the analysis.
-
HPLC-UV is a highly versatile and robust method, particularly well-suited for routine quality control in a pharmaceutical setting. It can also be adapted to detect non-volatile impurities that would be missed by GC.
-
GC-FID offers excellent sensitivity and higher throughput, making it an ideal choice when high sample volumes need to be analyzed and the primary concern is volatile and semi-volatile impurities.
Ultimately, for comprehensive characterization of this compound, the use of both techniques can be complementary. HPLC can provide a quantitative purity assessment, while GC-MS (a variation of GC) can be employed for the identification of unknown volatile impurities. This guide provides the foundational knowledge and practical protocols to enable researchers and scientists to make an informed decision for their analytical needs.
References
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 4-Acetylbenzoate for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR spectra of ethyl 4-acetylbenzoate, a key building block in organic synthesis. By comparing its spectral data with those of closely related structural analogs—mthis compound, ethyl benzoate, and acetophenone—we provide a clear framework for unequivocal structure confirmation.
¹H and ¹³C NMR Data Comparison
The structural nuances of this compound are clearly delineated in its NMR spectra when compared to its analogs. The following tables summarize the key quantitative data for structure confirmation.
Table 1: ¹H NMR Data Comparison
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | Alkyl Protons (δ, ppm, Multiplicity, J in Hz) |
| This compound | 8.11 (d, J = 7.6 Hz, 2H), 7.99 (d, J = 7.7 Hz, 2H)[1] | 4.39 (q, J = 7.0 Hz, 2H), 2.63 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H)[1] |
| Mthis compound | 8.12 (d, J = 8.5 Hz, 2H), 7.98 (d, J = 8.5 Hz, 2H) | 3.94 (s, 3H), 2.64 (s, 3H) |
| Ethyl benzoate | 8.03-8.06 (m, 2H), 7.52-7.57 (m, 1H), 7.41-7.46 (m, 2H)[2] | 4.38 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.2 Hz, 3H)[2] |
| Acetophenone | 7.98-7.96 (m, 2H), 7.59-7.55 (m, 1H), 7.49-7.45 (m, 2H) | 2.61 (s, 3H) |
Table 2: ¹³C NMR Data Comparison
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbons (δ, ppm) | Alkyl Carbons (δ, ppm) |
| This compound | 139.9, 134.4, 129.8, 128.3 | 197.7, 165.8 | 61.5, 27.0, 14.3 |
| Mthis compound | 139.8, 134.3, 129.8, 128.3 | 197.7, 166.3 | 52.5, 27.0 |
| Ethyl benzoate | 132.8, 130.6, 129.5, 128.3 | 166.5 | 60.9, 14.3 |
| Acetophenone | 137.1, 133.1, 128.6, 128.3 | 198.2 | 26.6 |
Structure Elucidation of this compound
The ¹H NMR spectrum of this compound displays two distinct doublets in the aromatic region at approximately 8.11 and 7.99 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring.[1] The downfield shift of these protons is attributed to the electron-withdrawing effects of both the acetyl and the ethyl ester groups. The ethyl group of the ester is clearly identified by the quartet at 4.39 ppm (CH₂) and the triplet at 1.40 ppm (CH₃), with a coupling constant of ~7 Hz.[1] The sharp singlet at 2.63 ppm corresponds to the methyl protons of the acetyl group.[1]
In the ¹³C NMR spectrum, the presence of two carbonyl carbons is confirmed by the signals at 197.7 ppm (acetyl C=O) and 165.8 ppm (ester C=O). The aromatic region shows four distinct signals, consistent with the symmetry of the para-substituted ring. The ethyl group carbons are observed at 61.5 ppm (-OCH₂) and 14.3 ppm (-CH₃), while the acetyl methyl carbon appears at 27.0 ppm.
By comparing these spectral features to the analogs, the structure of this compound is unequivocally confirmed. For instance, the absence of the ethyl group signals and the presence of a methoxy (B1213986) singlet (~3.94 ppm) would indicate mthis compound. The lack of the acetyl group signals and a more complex aromatic pattern would point towards ethyl benzoate. Finally, the absence of the ethyl ester signals and the presence of a simpler aromatic pattern would be characteristic of acetophenone.
Experimental Protocols
A standardized protocol for NMR sample preparation and data acquisition is crucial for obtaining high-quality, reproducible spectra.
Table 3: Standard NMR Experimental Protocol
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ (with 0.03% TMS) | CDCl₃ (with 0.03% TMS) |
| Concentration | 5-10 mg/mL | 20-50 mg/mL |
| Instrument | 400 MHz or higher | 100 MHz or higher |
| Acquisition Parameters | Pulse Angle: 30-45°; Acquisition Time: 2-4 s; Relaxation Delay: 1-2 s; Number of Scans: 8-16 | Pulse Program: zgpg30; Pulse Angle: 30°; Acquisition Time: 1-2 s; Relaxation Delay: 2 s; Number of Scans: 1024-4096 |
| Processing | Fourier Transform; Phase Correction; Baseline Correction; Integration; Referencing to TMS (0 ppm) | Fourier Transform; Phase Correction; Baseline Correction; Referencing to CDCl₃ (77.16 ppm) |
Logical Workflow for Structure Confirmation
The process of confirming a chemical structure using NMR spectroscopy follows a logical progression, as illustrated in the diagram below. This workflow ensures a systematic and thorough analysis, leading to a confident structural assignment.
Caption: Workflow for NMR-based structure confirmation.
References
A Comparative Guide to Catalysts in Ethyl 4-Acetylbenzoate Synthesis: Sulfuric Acid vs. Solid Acid Catalysts
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 4-acetylbenzoate, a crucial building block in the synthesis of various pharmaceuticals, is commonly produced via the esterification of 4-acetylbenzoic acid with ethanol (B145695). This guide provides an objective comparison of the traditional sulfuric acid catalyst with emerging solid acid catalysts for this synthesis, supported by experimental data to inform catalyst selection.
The choice of catalyst is a critical factor that influences reaction efficiency, product yield, and overall process sustainability. While sulfuric acid is a widely used and effective homogeneous catalyst, its corrosive nature and the challenges associated with its separation from the reaction mixture have prompted the exploration of heterogeneous solid acid catalysts as more environmentally friendly and reusable alternatives.
Performance Comparison of Catalysts
The following table summarizes the quantitative data for the synthesis of this compound using sulfuric acid and provides a placeholder for data on solid acid catalysts, which remains a key area for further specific research to enable a direct comparative analysis.
| Catalyst | Catalyst Type | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid (H₂SO₄) | Homogeneous | ~0.5% v/v | 80 | 3 | 92%[1] |
| Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites) | Heterogeneous | - | - | - | - |
Data for solid acid catalysts in the synthesis of this compound is not yet available in comparable detail to sulfuric acid.
Experimental Protocols
Synthesis of this compound using Sulfuric Acid[1]
This protocol details a large-scale synthesis of this compound.
Materials:
-
4-acetylbenzoic acid (1000 g, 6.1 mol)
-
Ethanol (2 L)
-
Concentrated Sulfuric Acid (H₂SO₄) (10 mL)
-
Ethyl acetate (B1210297)
-
Saturated brine
-
Anhydrous Na₂SO₄
-
Petroleum ether
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve 4-acetylbenzoic acid (1000 g) in ethanol (2 L).
-
Cool the solution to 0°C and slowly add concentrated sulfuric acid (10 mL).
-
Attach a reflux condenser and heat the mixture to 80°C for 3 hours.
-
After the reaction is complete, remove the solvent under vacuum using a rotary evaporator.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to obtain this compound as a white solid.
General Protocol for Synthesis using a Solid Acid Catalyst (e.g., Amberlyst-15)
While specific data for this compound is limited, a general procedure for esterification using a solid acid resin like Amberlyst-15 would be as follows. Optimization of catalyst loading, temperature, and reaction time would be required for this specific substrate.
Materials:
-
4-acetylbenzoic acid
-
Ethanol
-
Solid acid catalyst (e.g., Amberlyst-15)
-
Solvent for workup (e.g., ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 4-acetylbenzoic acid, a molar excess of ethanol, and the solid acid catalyst.
-
Attach a reflux condenser and heat the mixture to the desired reaction temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The filtrate containing the product can be concentrated and purified by distillation or recrystallization.
-
The recovered catalyst can be washed, dried, and potentially reused.
Catalyst Comparison Workflow
The selection of a catalyst for the synthesis of this compound involves a trade-off between reaction efficiency and process sustainability. The following diagram illustrates the logical workflow for comparing homogeneous and heterogeneous catalysts.
References
Spectroscopic comparison between ethyl 4-acetylbenzoate and methyl 4-acetylbenzoate
A Spectroscopic Showdown: Ethyl 4-acetylbenzoate vs. Mthis compound
In the realm of organic chemistry, subtle structural differences can lead to discernible variations in spectroscopic signatures. This guide provides a head-to-head comparison of the spectroscopic properties of two closely related aromatic esters: this compound and mthis compound. This analysis is crucial for researchers in chemical synthesis, quality control, and drug development for unambiguous identification and characterization of these compounds.
Molecular Structures at a Glance
The key distinction between these two molecules lies in the ester group: an ethyl ester for this compound and a methyl ester for mthis compound. This seemingly minor difference is the basis for the variations observed in their respective spectra.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic techniques, offering a clear comparison between the two compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is highly sensitive to the local electronic environment of protons. The primary difference is observed in the signals corresponding to the ester alkyl groups.
| This compound | Mthis compound |
| Chemical Shift (δ) in ppm | Chemical Shift (δ) in ppm |
| ~8.11 (d, 2H, J ≈ 7.6 Hz, Ar-H)[1][2] | ~8.10 (d, 2H, Ar-H) |
| ~7.99 (d, 2H, J ≈ 7.7 Hz, Ar-H)[1][2] | ~8.01 (d, 2H, Ar-H) |
| ~4.39 (q, 2H, J ≈ 7.0 Hz, -OCH₂CH₃)[1][2] | ~3.95 (s, 3H, -OCH₃) |
| ~2.63 (s, 3H, -COCH₃)[1][2] | ~2.64 (s, 3H, -COCH₃) |
| ~1.40 (t, 3H, J ≈ 7.1 Hz, -OCH₂CH₃)[1][2] |
Ar-H denotes aromatic protons. d = doublet, q = quartet, t = triplet, s = singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra show distinct signals for the carbon atoms of the ethyl versus the methyl group in the ester functionality.
| This compound | Mthis compound |
| Chemical Shift (δ) in ppm | Chemical Shift (δ) in ppm |
| ~197.5 (C=O, acetyl) | ~197.6 (C=O, acetyl) |
| ~165.5 (C=O, ester) | ~166.1 (C=O, ester) |
| ~139.5 (Ar-C) | ~139.3 (Ar-C) |
| ~134.0 (Ar-C) | ~134.5 (Ar-C) |
| ~129.5 (Ar-CH) | ~129.6 (Ar-CH) |
| ~128.0 (Ar-CH) | ~128.3 (Ar-CH) |
| ~61.5 (-OCH₂) | ~52.5 (-OCH₃) |
| ~26.5 (-COCH₃) | ~26.8 (-COCH₃) |
| ~14.0 (-CH₃) |
Ar-C denotes aromatic carbons without attached protons, and Ar-CH denotes aromatic carbons with attached protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecular ion and its fragments.
| This compound | Mthis compound |
| Molecular Ion [M]⁺ | Molecular Ion [M]⁺ |
| m/z = 192.0786[3] | m/z = 178.0630[4] |
| [M+H]⁺ | [M+H]⁺ |
| m/z = 193.1[1][2] | Not explicitly found, but expected at m/z = 179 |
| Key Fragments (m/z) | Key Fragments (m/z) |
| 177, 149, 147, 121, 91[2][3] | 163, 147, 135, 103, 91, 76[4][5] |
Infrared (IR) Spectroscopy
The IR spectra are very similar, with the primary carbonyl stretching frequencies being the most informative.
| This compound | Mthis compound |
| Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) |
| ~1720 (C=O, ester stretch)[1] | ~1725 (C=O, ester stretch) |
| ~1680 (C=O, ketone stretch)[1] | ~1685 (C=O, ketone stretch) |
| ~1275 (C-O, ester stretch) | ~1280 (C-O, ester stretch) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample (ethyl or mthis compound) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 600 MHz) is used.
-
Data Acquisition: For ¹H NMR, the spectral width is set to cover the expected range of chemical shifts (typically 0-10 ppm). For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: A suitable ionization technique is employed. For these non-volatile compounds, Electrospray Ionization (ESI) is a common choice, which typically produces the protonated molecule [M+H]⁺. Electron Ionization (EI) is used in GC-MS and provides fragmentation patterns.[6]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: As both compounds are solids, a common method is to dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or acetone), place a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder is first recorded. Then, the sample is placed in the instrument, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Workflow for Spectroscopic Comparison
The logical flow for a comprehensive spectroscopic comparison of this compound and mthis compound is illustrated below.
Caption: Workflow for the spectroscopic comparison of the two esters.
Conclusion
The primary and most reliable spectroscopic differences between this compound and mthis compound are found in their ¹H and ¹³C NMR spectra, specifically in the signals corresponding to the ester alkyl groups. Mass spectrometry also provides a clear distinction based on the different molecular weights. While IR spectroscopy is useful for confirming the presence of the key functional groups, it is less effective for differentiating between these two closely related esters. This guide provides the necessary data and protocols for researchers to confidently distinguish and characterize these compounds in a laboratory setting.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound(38430-55-6) 13C NMR spectrum [chemicalbook.com]
- 3. This compound | C11H12O3 | CID 600911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mthis compound | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mthis compound(3609-53-8) 13C NMR [m.chemicalbook.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 4-Acetylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-acetylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages in terms of yield, cost, and environmental impact. This guide provides a detailed comparison of the most common and alternative methods for the synthesis of this compound, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is often a trade-off between the number of steps, overall yield, and the availability of starting materials. Below is a summary of the key quantitative data for the most viable synthetic pathways.
| Route | Starting Material(s) | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1. Fischer Esterification | 4-Acetylbenzoic acid, Ethanol (B145695) | H₂SO₄ (catalyst) | 3 hours | 80 °C (reflux) | 92 | >95 (after chromatography) |
| 2. Two-Step from 4-Methyl Acetophenone (B1666503) | 4-Methyl Acetophenone, Ethanol | 1. KMnO₄, ZnCl₂ 2. H₂SO₄ (catalyst) | 1. 1.5 hours 2. 3 hours | 1. 48-55 °C 2. 80 °C | ~80 (overall) | ≥96.5 (for intermediate acid) |
| 3. Palladium-Catalyzed Carbonylation | 4-Iodoacetophenone, Ethanol, CO | Pd(OAc)₂, DBU | 20 minutes | 20-125 °C | 99 | High (not specified) |
Experimental Protocols
Route 1: Fischer Esterification of 4-Acetylbenzoic Acid
This is the most direct and commonly employed method for the synthesis of this compound, utilizing the acid-catalyzed esterification of a commercially available carboxylic acid.
Methodology:
-
In a round-bottom flask, dissolve 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (10 mL) to the stirred solution.
-
Remove the ice bath and heat the mixture to reflux at 80 °C for 3 hours.[1]
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate (B1210297).
-
Wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to yield this compound as a white solid.[1]
Diagram of the Experimental Workflow:
Caption: Workflow for Fischer Esterification of 4-acetylbenzoic acid.
Route 2: Two-Step Synthesis from 4-Methyl Acetophenone
Methodology:
Step 1: Oxidation of 4-Methyl Acetophenone
-
In a suitable reaction vessel, oxidize 4-methyl acetophenone (100 kg) with potassium permanganate (B83412) (75 kg) in an aqueous solution of zinc chloride (12 kg) at 48–55 °C.[2]
-
Stir the mixture for 1.5 hours, then cool to 17–22 °C.
-
The crude 4-acetylbenzoic acid is then purified by recrystallization from anhydrous acetic acid, yielding a product with ≥96.5% purity and a yield of 87%.[2]
Step 2: Esterification of 4-Acetylbenzoic Acid
-
The purified 4-acetylbenzoic acid from Step 1 is then subjected to the Fischer esterification protocol as described in Route 1 . This step typically proceeds with a 92% yield.[2]
Logical Relationship of the Two-Step Synthesis:
Caption: Two-step synthesis of this compound.
Route 3: Palladium-Catalyzed Carbonylation
This modern approach offers a high-yield, one-step synthesis from an aryl halide. While specific, detailed protocols for this exact transformation are proprietary or less common in open literature, a general procedure can be outlined based on similar reactions.
General Methodology:
-
To a reaction vessel, add 4-iodoacetophenone, ethanol, a palladium catalyst (e.g., palladium diacetate, Pd(OAc)₂), and a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU).[3]
-
Pressurize the vessel with carbon monoxide (CO) gas.
-
The reaction is then heated, potentially under microwave irradiation, for a short duration (e.g., 20 minutes) at a temperature ranging from 20 to 125 °C.[3]
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by chromatography.
Signaling Pathway of Palladium-Catalyzed Carbonylation:
Caption: Simplified catalytic cycle for palladium-catalyzed carbonylation.
Less Viable Alternative Routes
Friedel-Crafts Acylation of Ethyl Benzoate (B1203000)
While theoretically possible, the Friedel-Crafts acylation of ethyl benzoate with an acylating agent like acetyl chloride is generally not a preferred method. The ethyl ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation leads to harsher reaction conditions and lower yields. Furthermore, the directing effect of the ester group is primarily meta, which would result in the formation of the undesired ethyl 3-acetylbenzoate as a major byproduct, complicating purification.
Oxidation of 4-Ethyl Ethylbenzoate
The direct oxidation of the benzylic position of 4-ethyl ethylbenzoate to the corresponding ketone is another conceivable route. However, strong oxidizing agents such as potassium permanganate (KMnO₄) typically cleave the entire alkyl side chain of an alkylbenzene to form a carboxylic acid, which in this case would lead back to a derivative of terephthalic acid rather than the desired acetyl group. Achieving selective oxidation to the ketone without over-oxidation can be challenging and often requires specific and milder oxidizing agents, which may not be cost-effective.
Conclusion
For the synthesis of this compound, the Fischer esterification of 4-acetylbenzoic acid remains the most straightforward and well-documented method, particularly when the starting carboxylic acid is readily available. The two-step synthesis from 4-methyl acetophenone offers a practical alternative from a more economical starting material. The palladium-catalyzed carbonylation represents a modern, high-yield approach, although the requirement for a palladium catalyst and pressurized carbon monoxide may be a consideration for some laboratories. The Friedel-Crafts acylation and direct oxidation of 4-ethyl ethylbenzoate are generally considered less viable due to issues with regioselectivity, ring deactivation, and over-oxidation, respectively. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory.
References
A Comparative Analysis of the Chemical Reactivity of Ethyl 4-acetylbenzoate and Ethyl 4-methylbenzoate
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of organic molecules is paramount for predictable and efficient synthesis. This guide provides a detailed comparison of the chemical reactivity of ethyl 4-acetylbenzoate and ethyl 4-methylbenzoate, supported by theoretical data and established experimental principles.
The reactivity of these two esters is primarily dictated by the electronic properties of their para-substituents. The acetyl group (-COCH₃) on this compound is a moderately strong electron-withdrawing group, while the methyl group (-CH₃) on ethyl 4-methylbenzoate is a weak electron-donating group. This fundamental difference significantly influences the electron density of the aromatic ring and the electrophilicity of the ester carbonyl carbon, leading to distinct behaviors in various chemical transformations.
Comparative Data Overview
A summary of the key physical and electronic properties of the two compounds is presented below.
| Property | This compound | Ethyl 4-methylbenzoate |
| Molecular Formula | C₁₁H₁₂O₃[1][2] | C₁₀H₁₂O₂[3][4][5] |
| Molecular Weight | 192.21 g/mol [1][2] | 164.20 g/mol |
| Appearance | White to beige crystalline powder[1][6] | Clear colorless to pale yellow liquid[3] |
| Melting Point | 55-57 °C[1][6] | Not applicable (liquid at room temp.) |
| Boiling Point | ~310 °C[1][6] | 235 °C[3] |
| Hammett Constant (σₚ) | +0.50 | -0.17 |
Reactivity in Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is a cornerstone reaction for esters. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
The electron-withdrawing acetyl group in this compound decreases the electron density at the ester's carbonyl carbon. This heightened electrophilicity makes it more susceptible to attack by nucleophiles. Conversely, the electron-donating methyl group in ethyl 4-methylbenzoate increases the electron density at the carbonyl carbon, rendering it less electrophilic and therefore less reactive towards nucleophiles.
This relationship can be quantified using the Hammett equation, log(k/k₀) = ρσ, which correlates reaction rates with the electronic properties of substituents. For the base-catalyzed hydrolysis of ethyl benzoates, the reaction constant (ρ) is positive (ρ ≈ +2.56), indicating that electron-withdrawing groups accelerate the reaction.
Based on this, we can estimate the relative hydrolysis rates:
-
This compound (σₚ = +0.50): log(k/k₀) = 2.56 * 0.50 = 1.28
-
k/k₀ = 10¹·²⁸ ≈ 19.05
-
-
Ethyl 4-methylbenzoate (σₚ = -0.17): log(k/k₀) = 2.56 * (-0.17) = -0.4352
-
k/k₀ = 10⁻⁰·⁴³⁵² ≈ 0.37
-
This calculation demonstrates that This compound is predicted to hydrolyze approximately 51 times faster than ethyl 4-methylbenzoate under the same conditions (19.05 / 0.37 ≈ 51.5).
Caption: Electronic influence of substituents on ester reactivity.
Reactivity in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the substituent on the benzene (B151609) ring plays a crucial role in determining both the reaction rate and the position of the incoming electrophile.
-
Ethyl 4-methylbenzoate: The methyl group is an activating, ortho-, para-directing group. It donates electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted ethyl benzoate.
-
This compound: The acetyl group is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less nucleophilic and significantly less reactive in EAS reactions.
Therefore, ethyl 4-methylbenzoate will undergo EAS reactions, such as nitration or halogenation, much more readily than this compound.
Reactivity in Reduction Reactions
Both molecules possess two reducible functional groups: the ester and the substituent.
-
Ethyl 4-methylbenzoate: The ester can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield (4-methylphenyl)methanol and ethanol. The methyl group is unreactive to these conditions.
-
This compound: This molecule presents a more complex reduction profile. The ketone of the acetyl group is generally more reactive towards hydride reagents than the ester. Therefore, selective reduction of the ketone to a secondary alcohol is possible using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reagents like LiAlH₄ will reduce both the ketone and the ester, yielding 4-(1-hydroxyethyl)benzyl alcohol.
Experimental Protocol: Competitive Hydrolysis
To empirically validate the predicted reactivity difference, a competitive hydrolysis experiment can be performed.
Objective: To determine the relative rates of base-catalyzed hydrolysis of this compound and ethyl 4-methylbenzoate.
Materials:
-
This compound
-
Ethyl 4-methylbenzoate
-
Internal standard (e.g., dodecane)
-
Ethanol (reagent grade)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M in water)
-
Hydrochloric acid (HCl) solution (for quenching)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare an equimolar solution of this compound and ethyl 4-methylbenzoate in ethanol. Add a known amount of the internal standard.
-
Initiation: Place the flask in a temperature-controlled water bath (e.g., 30°C). Add a specific volume of the NaOH solution to initiate hydrolysis. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of HCl solution and diethyl ether.
-
Extraction: Shake the vial to extract the organic components into the ether layer.
-
Analysis: Inject a sample of the ether layer into the GC-FID. The peak areas of the two esters, relative to the internal standard, will be proportional to their concentrations.
-
Data Processing: Plot the concentration of each ester versus time. The initial rates can be determined from the slopes of these curves, and the ratio of the rates will provide the experimental reactivity comparison.
Caption: Workflow for a competitive hydrolysis experiment.
Conclusion
The electronic nature of the para-substituent creates a significant difference in the chemical reactivity of this compound and ethyl 4-methylbenzoate. This compound, with its electron-withdrawing acetyl group, is substantially more reactive in nucleophilic acyl substitution reactions but less reactive in electrophilic aromatic substitution. In contrast, ethyl 4-methylbenzoate, with its electron-donating methyl group, exhibits lower reactivity towards nucleophiles but enhanced reactivity towards electrophiles. These predictable differences, quantifiable by principles like the Hammett equation, are fundamental for rational catalyst design, reaction optimization, and the strategic synthesis of complex molecules in drug discovery and materials science.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | C11H12O3 | CID 600911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 94-08-6: Ethyl 4-methylbenzoate | CymitQuimica [cymitquimica.com]
- 6. lookchem.com [lookchem.com]
A Comparative Analysis of Catalysts for Fischer Esterification: A Guide for Researchers
Introduction: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water, is a cornerstone of organic synthesis. The efficiency of this reversible reaction is critically dependent on the choice of catalyst. This guide provides a comparative overview of commonly employed homogeneous and heterogeneous catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and experimental design.
Mechanism of Fischer Esterification
The Fischer esterification proceeds via a series of equilibrium steps. The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester and regenerate the acid catalyst.[1][2][3][4][5]
Caption: General mechanism of Fischer esterification.
Comparative Performance of Catalysts
The selection of a catalyst is a critical step in optimizing Fischer esterification. The following tables summarize the performance of various homogeneous and heterogeneous catalysts based on experimental data from the literature.
Table 1: Homogeneous Catalysts
Homogeneous catalysts are soluble in the reaction medium, often leading to high catalytic activity. However, their separation from the product mixture can be challenging.[6]
| Catalyst | Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Acetic Acid | Isopentyl Alcohol | ~1:4 | Catalytic (5 drops) | ~160 (reflux) | 0.75 | - | [2] |
| Sulfuric Acid (H₂SO₄) | Benzoic Acid | Methanol | - | 0.1 mL | 65 | - | 90 | [1] |
| Sulfuric Acid (H₂SO₄) | Palm Fatty Acid | Methanol | 1:1.5 | 7.4 wt% | - | 3 | Quantitative | [7] |
| Sulfuric Acid (H₂SO₄) | trans-Cinnamic Acid | Methanol | - | 75 mol% | Reflux | 1 | 94 | [7] |
| p-Toluenesulfonic Acid (p-TsOH) | Hippuric Acid | Cyclohexanol | 1:1 | 1.0 g | Reflux | 30 | 96 | [1] |
| p-Toluenesulfonic Acid (p-TsOH) | trans-Cinnamic Acid | Methanol | - | 50 mol% | Reflux | 1 | 91 | [7] |
| Hydrochloric Acid (HCl) | αCT11 Peptide | Methanol | 1:1600 | 5% | - | 24 | 50-70 | [7] |
| Ionic Liquid [PyH]HSO₄ | Aromatic Acids | Aliphatic Alcohols | 1:2.5 | 0.42 mmol | 70 | 16 | >96 | [7] |
Table 2: Heterogeneous Catalysts
Heterogeneous catalysts are insoluble in the reaction medium, which facilitates their recovery and reuse, making them a more environmentally friendly option.[6][8]
| Catalyst | Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Amberlyst-15 | Acetic Acid | Ethanol (B145695) | 1:3 | 3 g | 75 | - | 95.2 | [8] |
| Amberlyst-15 | Oleic Acid | Ethanol | 1:1 | 3 g | 75 | - | 43.8 | [8] |
| Dowex 50W-X8/NaI | Benzoic Acid | Methanol | - | 1 g | Reflux | 24 | 82 | [9][10] |
| Dowex 50W-X8/NaI | 11-Bromoundecanoic Acid | Ethanol | - | 1 g | 65 | 4 | 99 | [9][10] |
| Sulfonated Biochar | Oleic Acid | Methanol | 1:10 | 5% | 90 | 4 | 97.2 | [7] |
| Sulphated Alumina | Palm Fatty Acid | Methanol | 1:1.7 | 12 wt% | - | - | 84 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for catalyst comparison studies. Below are representative procedures for both homogeneous and heterogeneous catalysis in Fischer esterification.
General Experimental Workflow for Catalyst Comparison
A systematic approach is necessary to obtain comparable data when evaluating different catalysts.
Caption: A typical experimental workflow for catalyst comparison.
Protocol 1: Homogeneous Catalysis with Sulfuric Acid
This protocol describes the esterification of isopentyl alcohol with acetic acid to produce isopentyl acetate (B1210297) (banana oil), a common undergraduate organic chemistry experiment.[2]
-
Materials:
-
Isopentyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isopentyl alcohol and an excess of glacial acetic acid (e.g., a 4-fold molar excess).[2]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the mixture.[2]
-
Heat the reaction mixture to reflux (approximately 160°C) and maintain for 45-60 minutes.[2]
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and purify the resulting ester by distillation.
-
Characterize the product and calculate the yield.
-
Protocol 2: Heterogeneous Catalysis with Amberlyst-15
This protocol outlines the esterification of acetic acid with ethanol using the solid acid catalyst Amberlyst-15 in a continuous flow system.[8]
-
Materials:
-
Acetic acid
-
Ethanol
-
Amberlyst-15 resin (catalyst)
-
-
Apparatus:
-
Packed bed reactor column
-
Pump
-
Heating system
-
Feedstock and effluent collection flasks
-
-
Procedure:
-
Pack a column with a known mass of Amberlyst-15 (e.g., 3 g).[8]
-
Prepare the feedstock by mixing acetic acid and ethanol in the desired molar ratio (e.g., 1:3).[8]
-
Preheat the feedstock to the reaction temperature (e.g., 75°C).[8]
-
Pump the preheated feedstock through the catalytic column at a specific flow rate (e.g., 0.25 mL/min).[8]
-
Collect the effluent from the column.
-
Analyze the composition of the effluent using techniques such as gas chromatography (GC) to determine the conversion of acetic acid and the yield of ethyl acetate.
-
After the reaction, the catalyst can be washed and reused for subsequent runs.
-
Conclusion
The choice of catalyst for Fischer esterification significantly impacts reaction efficiency, cost, and environmental footprint. Homogeneous catalysts like sulfuric acid often provide high yields in shorter reaction times but pose challenges in separation and generate corrosive waste.[6][7] Heterogeneous catalysts, such as Amberlyst-15 and Dowex resins, offer the distinct advantage of easy separation and reusability, aligning with the principles of green chemistry.[8][9][10] The optimal catalyst selection will depend on the specific substrates, desired reaction conditions, and the scale of the synthesis. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions and design efficient and sustainable esterification processes.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Video: Esterification - Concept [jove.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unmasking Impurities in Ethyl 4-Acetylbenzoate: A Mass Spectrometry-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. Ethyl 4-acetylbenzoate, a key building block in the synthesis of various pharmaceuticals, is no exception. Even trace-level impurities can impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the analysis of impurities in this compound, supported by experimental data and detailed protocols.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), offers unparalleled sensitivity and specificity for impurity profiling. A comparison with other common analytical methods highlights its advantages:
| Analytical Technique | Principle | Sensitivity | Selectivity | Structural Information | Throughput |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions | Very High (ppb-ppt) | Very High | Detailed fragmentation patterns aid in structural elucidation | High (with automation) |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning between mobile and stationary phases | Moderate (ppm) | Good | Limited to retention time comparison with standards | High |
| Gas Chromatography (GC-FID) | Partitioning in a gaseous mobile phase | High (ppm) | Good | Limited to retention time comparison with standards | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Low (requires >1%) | Very High | Excellent for structural elucidation of major components | Low |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational transitions of molecular bonds | Moderate | Moderate | Provides functional group information | High |
Identifying Potential Impurities in this compound
The common synthesis of this compound involves the esterification of 4-acetylbenzoic acid with ethanol.[1] Based on this, potential impurities include:
-
4-Acetylbenzoic acid: Unreacted starting material.
-
Diethyl terephthalate (B1205515): A potential byproduct from the reaction of residual terephthalic acid (a possible impurity in the 4-acetylbenzoic acid starting material) with ethanol.
-
Isomeric Impurities: Positional isomers such as ethyl 2-acetylbenzoate or ethyl 3-acetylbenzoate, which may arise from impurities in the starting materials.
Mass Spectrometric Analysis: Distinguishing this compound from its Impurities
Mass spectrometry is a powerful tool for unequivocally identifying these impurities. The fragmentation patterns observed in the mass spectrum provide a unique fingerprint for each compound.
Table 2: Key Mass Spectral Data for this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | 192.21 | 192, 177, 163, 149, 121, 91 |
| 4-Acetylbenzoic acid [2][3][4] | 164.16 | 164, 149, 121, 91, 65 |
| Diethyl terephthalate [5] | 222.24 | 222, 194, 177, 149, 121, 104, 76 |
The molecular ion peak (M+) at m/z 192 confirms the presence of this compound.[6] The base peak at m/z 149 for 4-acetylbenzoic acid, corresponding to the loss of a methyl group and then CO, is a key diagnostic fragment for this impurity.[2][3][4] Diethyl terephthalate can be identified by its molecular ion at m/z 222 and a characteristic fragment at m/z 177, corresponding to the loss of an ethoxy group.[5]
Experimental Protocol: GC-MS Analysis of this compound
This section details a typical Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of impurities in this compound.
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Search for the expected m/z values of potential impurities in the chromatogram.
-
Compare the mass spectra of any detected impurity peaks with a reference library (e.g., NIST) for confirmation.
-
Quantify the impurities using an appropriate method (e.g., external standard calibration or area percent).
Workflow for Impurity Analysis
The following diagram illustrates the logical workflow for the analysis of impurities in this compound using mass spectrometry.
Caption: Workflow for the analysis of impurities in this compound.
Conclusion
Mass spectrometry, particularly when coupled with gas chromatography, provides a highly sensitive, selective, and robust method for the identification and quantification of impurities in this compound. Its ability to provide detailed structural information through fragmentation analysis makes it superior to other analytical techniques for this purpose. The implementation of a validated GC-MS method, as outlined in this guide, is crucial for ensuring the quality and purity of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug products.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Acetylbenzoic acid [webbook.nist.gov]
- 3. 4-Acetylbenzoic Acid | C9H8O3 | CID 11470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Acetylbenzoic acid [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C11H12O3 | CID 600911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of a Synthetic Method for Ethyl 4-Acetylbenzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chemical intermediates is paramount. Ethyl 4-acetylbenzoate, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception.[1][2][3] This guide provides a comparative analysis of common synthetic routes to this compound, offering a validation of the methodologies through experimental data and detailed protocols.
Comparative Analysis of Synthetic Methods
Two primary methods for the synthesis of this compound are prevalent in the literature: the direct Fischer esterification of 4-acetylbenzoic acid and a two-step approach commencing with the oxidation of 4-methylacetophenone. A third, less common but high-yielding method, involves a palladium-catalyzed carbonylation reaction. The following table summarizes the key performance indicators for each method.
| Method | Starting Material(s) | Key Reagents | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Method 1: Fischer Esterification | 4-Acetylbenzoic acid, Ethanol (B145695) | Sulfuric acid | 3 hours | 92%[1][4] | High yield, one-step reaction, readily available starting material. | Requires handling of concentrated sulfuric acid. |
| Method 2: Two-Step Synthesis | 4-Methylacetophenone, Ethanol | Potassium permanganate (B83412), Sulfuric acid | > 3 hours (multi-step) | ~80% (overall) | Utilizes a more accessible starting material if 4-acetylbenzoic acid is unavailable.[1] | Two-step process, lower overall yield, use of a strong oxidizing agent. |
| Method 3: Palladium-Catalyzed Carbonylation | 4-Iodoacetophenone, Ethanol, Carbon Monoxide | Palladium diacetate, 1,8-Diazabicyclo[5.4.0]undec-7-ene | 20 minutes (microwave) | 99%[2] | Very high yield, extremely short reaction time. | Requires specialized equipment (microwave reactor), expensive catalyst, and handling of carbon monoxide gas. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating any synthetic method. Below are the step-by-step procedures for the two primary methods of synthesizing this compound.
Method 1: Fischer Esterification of 4-Acetylbenzoic Acid
This method is a classic example of acid-catalyzed esterification.
Procedure:
-
In a round-bottom flask, dissolve 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L).[4]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add concentrated sulfuric acid (10 mL) to the cooled solution with stirring.[4]
-
Remove the ice bath and heat the mixture to reflux at 80°C for 3 hours.[1][4]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (B1210297).
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to yield this compound as a white solid.[4]
Expected Yield: 1077 g (92%).[4]
Method 2: Two-Step Synthesis from 4-Methylacetophenone
Step A: Oxidation of 4-Methylacetophenone to 4-Acetylbenzoic Acid
-
In a suitable reaction vessel, oxidize 4-methylacetophenone (100 kg) using potassium permanganate (75 kg) in an aqueous solution of zinc chloride (12 kg) at a temperature of 48–55°C.[1]
-
After the reaction, the crude 4-acetylbenzoic acid is purified by refluxing with anhydrous acetic acid, followed by hot filtration and recrystallization.[1]
Expected Yield (Step A): 87% (laboratory scale).[1]
Step B: Esterification of 4-Acetylbenzoic Acid Follow the protocol for Method 1 to convert the synthesized 4-acetylbenzoic acid into this compound.
Visualizing the Synthetic Workflows
To further clarify the logical flow of each synthetic method, the following diagrams have been generated.
References
Benchmarking the efficiency of different esterification methods for 4-acetylbenzoic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of esters is a critical process. This guide provides a comprehensive benchmark of three common esterification methods—Fischer, Steglich, and Mitsunobu—for the synthesis of 4-acetylbenzoate esters. The following comparison is based on experimental data to facilitate informed method selection.
The esterification of 4-acetylbenzoic acid is a key transformation in the synthesis of various compounds. The choice of method can significantly impact yield, purity, and scalability. This document outlines the experimental protocols and comparative performance of three widely used esterification techniques.
Performance Benchmark: Fischer vs. Steglich vs. Mitsunobu Esterification
The efficiency of each esterification method is summarized below, providing a quantitative comparison of their performance in synthesizing methyl and ethyl esters of 4-acetylbenzoic acid.
| Method | Alcohol | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Esterification | Methanol (B129727) | Concentrated H₂SO₄ | Methanol | 70 | 8 | ~92.5[1] |
| Fischer Esterification | Ethanol | Concentrated H₂SO₄ | Ethanol | 80 (reflux) | 3 | 92[2] |
| Steglich Esterification | Methanol | DCC, DMAP | Dichloromethane (B109758) | 0 to RT | 2-6 | 85-95 (typical)[3] |
| Mitsunobu Reaction | Ethanol | PPh₃, DEAD/DIAD | THF | 0 to RT | Several hours | Good to Excellent (typical)[4] |
In-Depth Method Analysis
Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[5] It is a cost-effective and straightforward procedure, often favored for large-scale synthesis.[6]
Advantages:
-
Simple and inexpensive reagents.[6]
-
Suitable for large-scale production.
-
High yields can be achieved by using the alcohol as the solvent to drive the equilibrium.[7]
Disadvantages:
-
Requires harsh acidic conditions and elevated temperatures.[6]
-
The reaction is reversible, necessitating a large excess of the alcohol or removal of water to ensure high conversion.[7]
-
Not suitable for acid-sensitive substrates.[8]
Steglich Esterification
The Steglich esterification is a milder method that proceeds at room temperature, making it ideal for substrates that are sensitive to acid or heat.[9] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[10]
Advantages:
-
Mild reaction conditions (room temperature, neutral pH).[9]
-
High yields for a wide range of substrates, including sterically hindered and acid-labile ones.[9][11]
-
Not an equilibrium-driven reaction.
Disadvantages:
-
DCC is a potent allergen and requires careful handling.[10]
-
Formation of a dicyclohexylurea (DCU) byproduct, which can complicate product purification.
-
The reagents are more expensive than those used in Fischer esterification.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting alcohols to esters with inversion of stereochemistry.[12][13] It involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
Advantages:
-
Mild reaction conditions.[12]
-
Proceeds with a predictable inversion of stereochemistry at the alcohol center.[13]
-
Broad substrate scope.[14]
Disadvantages:
-
Generation of triphenylphosphine oxide and a hydrazine (B178648) dicarboxylate as byproducts, which can make purification challenging.[12]
-
The reagents are relatively expensive and can be hazardous.[15]
-
The acidity of the carboxylic acid is a limiting factor (pKa should generally be less than 13).[12]
Experimental Protocols
Fischer Esterification of 4-Acetylbenzoic Acid (Methyl Ester)
Materials:
-
4-Acetylbenzoic acid (12.7 g, 0.077 mol)[1]
-
Methanol (750 mL)[1]
-
Concentrated Sulfuric Acid (1.6 mL)[1]
-
Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-acetylbenzoic acid in methanol in a round-bottom flask.[1]
-
Carefully add concentrated sulfuric acid to the solution.[1]
-
Heat the mixture at 70°C for 8 hours.[1]
-
After cooling, remove the solids by filtration.[1]
-
Take up the filtrate in ether and wash sequentially with saturated sodium bicarbonate solution (3 x 150 mL) and brine (1 x 150 mL).[1]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl 4-acetylbenzoate.[1] The reported yield is approximately 92.5% (12.9 g).[1]
Steglich Esterification of a Substituted Benzoic Acid (General Protocol)
Materials:
-
4-Acetylbenzoic acid (1.0 eq)
-
Methanol (1.5 - 2.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[3]
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)[3]
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, argon-purged round-bottom flask, dissolve 4-acetylbenzoic acid and a catalytic amount of DMAP in anhydrous DCM.[3]
-
Add anhydrous methanol to the solution.[3]
-
Cool the reaction mixture to 0°C in an ice bath.[3]
-
In a separate flask, dissolve DCC in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture with vigorous stirring.[3]
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-6 hours.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mitsunobu Reaction for Esterification (General Protocol)
Materials:
-
4-Acetylbenzoic acid (1.0 eq)
-
Ethanol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)[15]
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[15]
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) or Dichloromethane
-
Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a suitable flask, dissolve the 4-acetylbenzoic acid, ethanol, and triphenylphosphine in anhydrous THF.[12][15]
-
Slowly add DIAD or DEAD dropwise to the cooled solution.[12][15]
-
Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.[12] The formation of a solid precipitate (triphenylphosphine oxide) is an indication of reaction progress.[15]
-
Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane and filter to remove the triphenylphosphine oxide.[15]
-
Wash the filtrate successively with water, saturated aqueous NaHCO₃, and brine.[15]
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for each esterification method.
Caption: Fischer Esterification Workflow
Caption: Steglich Esterification Workflow
Caption: Mitsunobu Reaction Workflow
References
- 1. prepchem.com [prepchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. studylib.net [studylib.net]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-Acetylbenzoate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of laboratory chemicals is a critical, non-negotiable aspect of daily operations. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 4-acetylbenzoate, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While this chemical is not classified as hazardous under the Globally Harmonized System (GHS), good laboratory practice dictates a cautious approach to handling all chemical substances.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
All handling of this compound, including transfer to a waste container, should be performed in a well-ventilated area.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all federal, state, and local regulations.
1. Waste Segregation:
-
Do not mix this compound with other chemical waste streams unless compatibility has been verified.
-
It is particularly important to avoid mixing with strong oxidizing agents.[2]
-
Store in a dedicated and compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.
2. Waste Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents with the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation.
-
Provide the name of the principal investigator and the laboratory location.
3. Waste Storage:
-
Securely cap the waste container at all times, except when adding waste.
-
Store the labeled container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS office or contractor with a detailed inventory of the waste.
Disposal of Contaminated Materials:
Any materials, such as absorbent pads, paper towels, or gloves, that are contaminated with this compound should be collected in a sealed plastic bag and disposed of as hazardous waste along with the chemical itself.
Summary of Chemical Properties
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 53-56 °C |
| Boiling Point | 156-158 °C @ 10 mmHg |
| Solubility | Insoluble in water |
Note: Data sourced from publicly available chemical databases.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
Personal protective equipment for handling Ethyl 4-acetylbenzoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 4-acetylbenzoate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Physicochemical and Hazard Information
A summary of the key physical, chemical, and hazard properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 38430-55-6 | [1] |
| Molecular Formula | C11H12O3 | [2] |
| Molecular Weight | 192.21 g/mol | [3] |
| Appearance | White to beige crystalline powder | [4] |
| Melting Point | 55-57 °C | [2][4] |
| Boiling Point | 310 °C at 760 mmHg | [2] |
| Flash Point | 135.8 °C | [2] |
| Solubility | Insoluble in water; Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly) | [2][4] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133. | [1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat. | [1][6] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary. | [1][6] |
| Foot Protection | Closed-toe shoes. | [6] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes the risk of exposure and contamination.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6]
-
Verify that an eyewash station and safety shower are readily accessible.[1][6]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate personal protective equipment as outlined in the table above.[6]
2. Handling:
-
Handle the solid chemical with care to prevent dust formation.[1]
-
Use a spatula or other appropriate tool for transferring the solid.[6]
-
Keep the container with the chemical tightly closed when not in use.[1][6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
3. Post-Handling:
-
Clean the work area thoroughly after use.[6]
-
Remove and properly dispose of contaminated gloves.[6]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][6]
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Get medical attention.[1] |
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Waste Characterization : Dispose of contents/container to an approved waste disposal plant.[1] It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
-
Solid Waste Disposal : Collect solid waste in a designated, labeled, and sealed container. The container should be clearly marked with the chemical name. Do not mix with other chemical waste unless instructed by your institution's environmental health and safety (EHS) office.
-
Empty Container Disposal : Empty containers should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
Caption: A high-level workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
